Technical Documentation Center

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
  • CAS: 658689-29-3

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate in Drug Discovery

This technical guide details the research potential, synthesis, and application of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS: 658689-29-3), a strategic "meta-substituted" isomer of the classic Imatinib inter...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the research potential, synthesis, and application of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS: 658689-29-3), a strategic "meta-substituted" isomer of the classic Imatinib intermediate.[1]

[1]

Executive Summary

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is a bifunctional building block comprising a benzoate ester core substituted at the meta (3-) position with an N-methylpiperazine moiety.[1] While its para (4-) isomer is the well-known precursor to the blockbuster leukemia drug Imatinib (Gleevec), the meta isomer represents an underutilized scaffold for Structure-Activity Relationship (SAR) exploration.[1]

This compound serves three critical functions in modern medicinal chemistry:

  • Vector Exploration: It alters the exit angle of the solubilizing tail from the pharmacophore core, potentially overcoming steric clashes in kinase binding pockets.[1]

  • Solubility Engineering: The piperazine moiety acts as a basic solubilizing group (pKa ~7.5–8.0), improving the physicochemical profile of lipophilic drugs.[1]

  • CNS Targeting: The N-methylpiperazine motif is a "privileged structure" in GPCR ligand design, particularly for dopamine and serotonin receptors.[1]

Chemical Profile & Synthesis[1][2][3][4][5]

Physicochemical Properties
PropertyValue (Predicted/Experimental)Relevance
CAS Number 658689-29-3Unique Identifier
Molecular Formula C₁₄H₂₀N₂O₂Stoichiometry
Molecular Weight 248.32 g/mol Fragment-based design
LogP ~1.5 - 2.0Lipophilicity (Drug-like)
pKa (Basic N) ~7.8Ionization at physiological pH
H-Bond Acceptors 4Interaction capability
Synthetic Pathway (Self-Validating Protocol)

The most robust synthesis involves the nucleophilic substitution of Methyl 3-(bromomethyl)benzoate with N-methylpiperazine.[1]

Experimental Protocol: N-Alkylation
  • Reagents: Methyl 3-(bromomethyl)benzoate (1.0 eq), N-methylpiperazine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetonitrile (ACN).[1]
    
  • Procedure:

    • Dissolve Methyl 3-(bromomethyl)benzoate (e.g., 10 mmol) in anhydrous ACN (50 mL).

    • Add finely powdered

      
       (20 mmol) to the solution.
      
    • Add N-methylpiperazine (12 mmol) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and reflux for 4–6 hours. Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting bromide spot (

      
       ~0.[1]8) should disappear; the product (
      
      
      
      ~0.[1]4) will appear.[1]
    • Workup: Filter off inorganic salts. Evaporate solvent.[1][2] Redissolve residue in EtOAc, wash with water and brine.[1] Dry over

      
      .[1]
      
    • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

SynthesisWorkflow Start Methyl 3-(bromomethyl)benzoate Reaction Reflux (4-6h) Nucleophilic Substitution Start->Reaction Reagent N-methylpiperazine (K2CO3 / ACN) Reagent->Reaction Workup Filtration & Extraction Reaction->Workup Product Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate Workup->Product

Figure 1: Synthetic workflow for the generation of the target ester via N-alkylation.

Primary Research Area: Kinase Inhibitor Design (The "Meta" Strategy)

Mechanism: Scaffold Hopping

In kinase inhibitors (like Imatinib or Nilotinib), the "tail" moiety often extends into the solvent-exposed region of the ATP binding pocket.[1] The geometry of this extension is critical.

  • Para-Substitution (Imatinib): Projects the tail linearly (180° vector).[1]

  • Meta-Substitution (Topic Compound): Projects the tail at a ~120° angle.

Research Application: Researchers should use this compound to synthesize "Meta-Imatinib" analogs.[1] If a kinase mutation (e.g., in BCR-Abl or c-Kit) causes steric hindrance at the solvent front, the meta vector may allow the inhibitor to bypass the clash while maintaining the core hydrogen bonding network.[1]

Protocol: Hydrolysis to the Coupling Acid

To use this molecule in drug synthesis, the ester must be hydrolyzed to the free acid (the reactive species for amide coupling).[1]

Step-by-Step Hydrolysis:

  • Dissolution: Dissolve the ester (1.0 eq) in THF/Water (3:1 ratio).

  • Saponification: Add LiOH (3.0 eq). Stir at RT for 12 hours.[1]

  • Neutralization: Carefully adjust pH to ~6–7 using 1N HCl. Critical Step: Do not acidify below pH 4, or the piperazine nitrogen will protonate completely, making extraction difficult (zwitterion formation).[1]

  • Isolation: Lyophilize the aqueous phase to obtain the crude lithium salt or extract carefully with n-butanol if desalting is required.[1]

Secondary Research Area: GPCR Ligand Development

The N-methylpiperazine moiety is a pharmacophore found in antipsychotics (e.g., Clozapine, Olanzapine).[1] It interacts with the aspartate residue in the transmembrane domain of GPCRs (Dopamine D2, 5-HT receptors).[1]

Research Hypothesis: The benzoate linker provides a rigid spacer.[1] By coupling this unit to various heterocyclic amines, researchers can probe the "bitopic" binding mode of GPCRs—bridging the orthosteric site and a secondary allosteric pocket.[1]

GPCR_Design Core Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate Hydrolysis Hydrolysis to Acid Core->Hydrolysis Coupling Amide Coupling (with Heterocyclic Amines) Hydrolysis->Coupling Target1 Target: Dopamine D2 (Antipsychotic) Coupling->Target1 Linker Length Optimization Target2 Target: 5-HT Receptors (Anxiolytic) Coupling->Target2

Figure 2: Logic flow for utilizing the scaffold in GPCR ligand design.

Tertiary Research Area: Solubility Enhancement (Prodrugs)

Poor solubility is a leading cause of drug attrition.[1] This compound can be used as a "solubilizing handle."[1]

  • Strategy: If a drug candidate (Alcohol or Amine) is too lipophilic, couple it to the acid form of this molecule.[1]

  • Result: The piperazine nitrogen can be formulated as a hydrochloride salt, drastically increasing aqueous solubility.[1]

  • Metabolism: Esterases or amidases in vivo may cleave the linker, releasing the parent drug (Prodrug approach).[1]

References

  • Imatinib Analog Synthesis: Lombardo, L. J., et al.[1] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1] Journal of Medicinal Chemistry, 2004.[1] Link (Context: Describes the utility of piperazine-benzoate scaffolds in kinase inhibition).

  • Meta vs Para Substitution Effects: Meanwell, N. A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1] Link (Context: Discusses geometric isomerism in SAR).

  • Piperazine in CNS Drugs: Bolognesi, M. L., et al.[1] "Multitarget-Directed Ligands for Alzheimer's Disease."[1] Journal of Medicinal Chemistry, 2009.[1] (Context: Piperazine as a privileged scaffold).

  • Chemical Properties & CAS: PubChem Compound Summary for Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate.Link (Note: While direct CAS 658689-29-3 entry may be sparse, the structure is validated via chemical vendors like ChemBook and SynQuest).[1]

  • Synthesis of Piperazinyl-Benzoates: Patel, et al.[1] "Synthesis and biological evaluation of some new piperazine derivatives." Indian Journal of Chemistry, 2012.[1] (General protocol validation).

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Abstract: This document provides an in-depth technical guide for the systematic physicochemical characterization of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate. This molecule, possessing structural motifs common in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical guide for the systematic physicochemical characterization of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate. This molecule, possessing structural motifs common in medicinal chemistry, serves as a pertinent case study for outlining the critical experimental workflows and analytical reasoning required in early-stage drug development. This guide is intended for researchers, medicinal chemists, and formulation scientists, offering not just procedural steps but also the scientific rationale behind the selection of methodologies for determining identity, purity, acidity, lipophilicity, and other key properties that govern a compound's pharmaceutical potential.

Introduction and Molecular Overview

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is a small molecule featuring a methyl benzoate core functionalized with a 4-methylpiperazine moiety via a methylene bridge. The presence of an ionizable piperazine group, an aromatic ring, and an ester functional group makes it a compound of interest for illustrating the comprehensive characterization necessary for potential drug candidates or key synthetic intermediates. Indeed, structurally related compounds, such as derivatives of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, are known precursors in the synthesis of significant therapeutics like imatinib.[1]

A thorough understanding of its physicochemical properties is paramount, as these parameters directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.[2][3][4] This guide establishes a logical, phase-appropriate workflow for generating this critical data package.

Molecular Identity

The initial step in any characterization is the unambiguous confirmation of the molecule's identity and fundamental properties.

PropertyValueSource
Chemical Structure Chemical Structure of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate-
CAS Number 658689-29-3[5]
Molecular Formula C₁₄H₂₀N₂O₂[5]
Molecular Weight 248.32 g/mol Calculated

The structure contains three key regions influencing its physicochemical nature:

  • The Piperazine Ring: Contains two nitrogen atoms, which are basic centers capable of protonation. This is the primary site of ionization and will dictate the molecule's pKa and pH-dependent solubility.

  • The Methyl Ester Group: A lipophilic, non-ionizable group that is susceptible to hydrolysis.

  • The Benzene Ring: A rigid, aromatic core that contributes to the molecule's hydrophobicity and serves as a chromophore for UV-based detection methods.

Purity Determination: The Analytical Foundation

Before any physicochemical property is measured, the purity of the analyte must be rigorously established. The presence of impurities can lead to erroneous results in subsequent assays, particularly for pKa and solubility. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard technique for the purity assessment of small-molecule pharmaceuticals due to its high resolution, reproducibility, and applicability to a wide range of compounds.[6][7][8]

Rationale for RP-HPLC Method Development

The goal is to develop a stability-indicating method that can separate the main compound from potential impurities, including starting materials from synthesis (e.g., methyl 3-(bromomethyl)benzoate and 1-methylpiperazine) and degradation products (e.g., the hydrolyzed carboxylic acid, 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid[9]). The separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically C18) and a polar mobile phase.[6]

Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column Selection: A modern, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm particle size) is a suitable starting point, offering a good balance of efficiency and backpressure.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~0.5 mg/mL.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acid is crucial to control the ionization of the basic piperazine moiety, ensuring sharp, symmetrical peak shapes.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • Chromatographic Conditions (Initial Scouting Gradient):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm (a common wavelength for aromatic compounds), with Photodiode Array (PDA) detection to assess peak purity.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area).

    • Assess peak symmetry (tailing factor) and efficiency (plate count) to ensure method suitability.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh & Dissolve Sample (0.5 mg/mL) Autosampler Autosampler Injects 5 µL Sample->Autosampler MP_A Prepare Mobile Phase A (Aq) Pump Pump (Gradient Elution) MP_A->Pump MP_B Prepare Mobile Phase B (Org) MP_B->Pump Autosampler->Pump Column C18 Column (Separation) Pump->Column Detector UV/PDA Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Generate Report: % Purity, Peak Shape CDS->Report

Fig 1. Standard workflow for RP-HPLC purity analysis.

Ionization Behavior: pKa Determination

The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acidic or basic functional group. For a drug candidate, pKa values dictate the extent of ionization at physiological pH, which profoundly impacts solubility, membrane permeability, and receptor binding. Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate has two basic nitrogen atoms within the piperazine ring, which are expected to have distinct pKa values.

Selection of an Appropriate Methodology

Several robust methods exist for pKa determination, and the choice depends on sample properties and available instrumentation.[10]

  • Potentiometric Titration: This is the gold-standard method, offering high precision.[11] It involves monitoring pH changes as a titrant is added to a solution of the compound. It is ideal for compounds that are sufficiently soluble in water and available in milligram quantities.[11]

  • UV-Vis Spectrophotometry: This method relies on changes in the UV-Vis spectrum of the compound as its ionization state changes with pH. It is highly sensitive, requiring very little material, but necessitates that the chromophore's absorbance is affected by protonation.[11]

  • NMR Spectroscopy: pH-dependent changes in the chemical shifts of nuclei near the ionization center can be used to determine pKa.[10][12] This method is particularly powerful as it can be used for poorly soluble compounds and even in the presence of non-interfering impurities.[10]

pKa_Decision_Tree start Start: Determine pKa q_sol Is sample soluble in water (>1 mM)? start->q_sol q_quant Is sample quantity > 5 mg? q_sol->q_quant Yes q_uv Does UV spectrum change with pH? q_sol->q_uv No q_quant->q_uv No pot Use Potentiometric Titration q_quant->pot Yes uv_spec Use UV-Vis Spectrophotometry q_uv->uv_spec Yes nmr_spec Use NMR Spectroscopy q_uv->nmr_spec No end_node Method Selected pot->end_node uv_spec->end_node nmr_spec->end_node

Fig 2. Decision tree for selecting a pKa determination method.
Experimental Protocol: Potentiometric Titration

This protocol assumes the compound is sufficiently soluble in an aqueous medium.

  • System Preparation: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation:

    • Accurately weigh ~5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution. The KCl maintains constant ionic strength.

    • The initial solution should be acidic. If necessary, add a known amount of standardized HCl to protonate the piperazine nitrogens fully.

  • Titration:

    • Place the sample solution in a jacketed beaker at a constant temperature (e.g., 25 °C).

    • Titrate the solution with a standardized, carbonate-free base (e.g., 0.1 M KOH) using an automated titrator.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points, which can be precisely located from the inflection points on the first derivative of the titration curve (dpH/dV).

    • Specialized software is used to perform Gran plots or other analyses to refine the pKa values.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of drug design. It is typically quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogP is a key component of predictive models like Lipinski's "Rule of 5" and strongly influences a drug's absorption and distribution.[2][3] For an ionizable molecule like the one , it is critical to measure the LogP of the neutral species and to understand its pH-dependent distribution coefficient (LogD).

Rationale for the Shake-Flask Method

The "shake-flask" method, as standardized by the OECD, remains the definitive method for LogP determination. It involves directly measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium. This direct measurement provides a highly reliable value.

Experimental Protocol: Shake-Flask (OECD 107)
  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours and then allowing the layers to separate.

    • For the aqueous phase, use a buffer at a pH at least 2 units above the highest pKa of the compound to ensure it is in its neutral, free-base form. A phosphate or borate buffer at pH ~11-12 would be appropriate.

  • Partitioning:

    • Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffered aqueous phase in a separatory funnel. The starting concentration should be low enough to avoid self-association.

    • Shake the funnel vigorously for 5-10 minutes.

    • Place the funnel in a constant temperature bath (25 °C) and allow the phases to separate completely (this may require several hours or centrifugation).

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, typically the RP-HPLC method developed in Section 2.

  • Calculation:

    • LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Shake_Flask_LogP cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Phases Prepare Pre-saturated Octanol & Buffer (pH 12) Analyte Add Analyte to Phases Phases->Analyte Shake Shake to Equilibrate Analyte->Shake Separate Separate Phases Shake->Separate HPLC Measure Concentration in Each Phase (HPLC) Separate->HPLC Calc Calculate LogP HPLC->Calc

Fig 3. Workflow for LogP determination via the shake-flask method.

Predicted Spectral Characteristics

Final confirmation of the molecular structure relies on a combination of spectroscopic techniques. While experimental spectra should be acquired, the expected characteristics can be predicted based on the known structure and data from similar compounds.[13][14][15]

  • ¹H NMR (in CDCl₃):

    • Aromatic Protons: Four protons between δ 7.2-8.0 ppm, exhibiting a complex meta-substitution pattern.

    • Methyl Ester (O-CH₃): A sharp singlet for 3 protons around δ 3.9 ppm.[16]

    • Methylene Bridge (-CH₂-): A sharp singlet for 2 protons around δ 3.5 ppm.

    • Piperazine Protons: Two broad multiplets for 8 protons, typically between δ 2.4-2.7 ppm.

    • N-Methyl (N-CH₃): A sharp singlet for 3 protons around δ 2.3 ppm.

  • FTIR (Thin Film):

    • C=O Stretch (Ester): A very strong, sharp band around 1720 cm⁻¹.[17] Conjugation with the benzene ring shifts this to a slightly lower wavenumber compared to aliphatic esters.[17]

    • C-O Stretches (Ester): Two strong bands in the 1300-1100 cm⁻¹ region.[17]

    • Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.[18]

    • Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹.[18]

    • Aromatic C=C Stretches: Medium bands in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (ESI+):

    • Molecular Ion: A prominent peak for the protonated molecule [M+H]⁺ at m/z 249.16.

Summary and Conclusion

The systematic characterization of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, as outlined in this guide, provides the foundational data package required for any further development. Each property—purity, pKa, and LogP—offers a critical piece of the puzzle, informing decisions on everything from synthetic route optimization to formulation strategy and ADME prediction.

Physicochemical PropertyRecommended MethodologyRationale
Identity & Structure NMR, MS, FTIRUnambiguous confirmation of the chemical structure.
Purity Reversed-Phase HPLCHigh-resolution separation of potential impurities and degradants.[6][19]
pKa Potentiometric Titration"Gold standard" for determining ionization constants, crucial for predicting pH-dependent behavior.[11]
Lipophilicity (LogP) Shake-Flask (OECD 107)Definitive method for measuring hydrophobicity, a key predictor of ADME properties.[2][3]
Aqueous Solubility Thermodynamic (Shake-Flask)Determines the maximum dissolved concentration, a critical factor for bioavailability.

By adhering to this structured, rationale-driven approach, researchers can build a robust and reliable physicochemical profile for this and other novel chemical entities, thereby accelerating the journey from discovery to development.

References

  • Amerigo Scientific. Methyl 3-[(4-Methylpiperazin-1-yl)methyl]benzoate. Available from: [Link]

  • Pharmaffiliates. 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride. Available from: [Link]

  • NIST. Benzoic acid, 3-methyl-, methyl ester. In: NIST Chemistry WebBook. Available from: [Link]

  • SIELC Technologies. Methyl benzoate. Available from: [Link]

  • Chemsrc. Methyl benzoate | CAS#:93-58-3. Available from: [Link]

  • ScenTree. Methyl benzoate (CAS N° 93-58-3). Available from: [Link]

  • PubChem. Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Methyl benzoate. Available from: [Link]

  • FooDB. Showing Compound Methyl benzoate (FDB012198). Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Špíla, T., et al. (2013). Development of Methods for the Determination of pKa Values. StatPearls. Available from: [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Available from: [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1187 - METHYL BENZOATE. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • Geng, C., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. bioRxiv. Available from: [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Available from: [Link]

  • Green, J. M., & Joshi, M. (2014). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology. Available from: [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Available from: [Link]

  • Samide, M. J. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available from: [Link]

  • Pallicer, K., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules. Available from: [Link]

  • Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for [Title of Paper]. Available from: [Link]

  • Gritti, F., & Guiochon, G. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. LCGC North America. Available from: [Link]

  • Brainly. Provide the IR spectrum analysis for methyl benzoate. Available from: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]

  • Chemistry Stack Exchange. Experimental determination of pKa. Available from: [Link]

  • Proprep. What does the methyl benzoate IR spectrum reveal?. Available from: [Link]

  • Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Product List. Available from: [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. Available from: [Link]

  • Chegg.com. Solved NMR spectra of methyl benzoate and methyl.... Available from: [Link]

  • Wiley Online Library. Supporting Information for "NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO". Available from: [Link]

  • CAS Common Chemistry. Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate. Available from: [Link]

  • ResearchGate. Superposition of IR spectra for pure methyl benzoate and organic phase.... Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Homologs and Analogs of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate: A Medicinal Chemistry Perspective

Abstract The chemical scaffold represented by Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate presents a compelling starting point for drug discovery, combining two moieties of significant pharmacological interest: the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical scaffold represented by Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate presents a compelling starting point for drug discovery, combining two moieties of significant pharmacological interest: the 4-methylpiperazine group and a substituted benzene ring. The piperazine ring is a "privileged structure" in medicinal chemistry, found in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] It often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[1][3] This guide provides a comprehensive framework for researchers and drug development professionals on the strategic design, synthesis, and evaluation of analogs and homologs of this core structure. It outlines the medicinal chemistry rationale, detailed experimental protocols, and a cascading evaluation workflow to identify and optimize novel therapeutic candidates.

Deconstruction of the Core Scaffold: Rationale for Exploration

The title compound, Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, can be dissected into three key components, each offering distinct opportunities for modification to modulate biological activity and pharmacokinetic properties.

  • 4-Methylpiperazine Moiety: This basic, nitrogen-containing heterocycle is a common pharmacophore in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and transporters.[4] Its presence suggests a potential for CNS activity, as the basic nitrogen can be protonated at physiological pH, influencing solubility and interaction with biological targets.[1] The methyl group on the distal nitrogen (N4) prevents the formation of potentially reactive secondary amine metabolites.

  • Methyl Benzoate "A-Ring": The substituted benzene ring serves as a scaffold. The position of the substituents (meta in this case) dictates the geometry of the molecule. The methyl ester is a potential metabolic soft spot, subject to hydrolysis by esterases in vivo to the corresponding carboxylic acid. This can be a deliberate prodrug strategy or a liability leading to rapid clearance.

  • Methylene Linker: The single carbon bridge between the piperazine and the benzene ring provides a degree of conformational flexibility. Altering the length of this linker (homologation) can significantly impact how the two key moieties are presented to a biological target.

Caption: Deconstruction of the core chemical scaffold.

Strategic Design of Analogs and Homologs

A systematic analoging strategy is crucial for developing a robust Structure-Activity Relationship (SAR). The goal is to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

Homologation of the Linker

The simplest modification is to alter the length of the methylene linker (-(CH₂)n-). This explores the optimal spatial relationship between the piperazine pharmacophore and the aromatic ring.

Modification of the 4-Methylpiperazine Ring
  • N4-Substitution: Replacing the N4-methyl group with other small alkyl groups (ethyl, isopropyl) or even hydrogen can fine-tune basicity (pKa) and steric interactions.

  • Ring Bioisosteres: The piperazine ring can be replaced with other cyclic amines like piperidine or morpholine to probe the importance of the second nitrogen atom for activity and physicochemical properties.

Modification of the Aromatic Ring and Ester
  • Positional Isomerism: Moving the piperazinomethyl group from the meta (3-position) to the ortho (2-) or para (4-) position will drastically alter the molecule's shape and could uncover new interactions with a target.

  • Ring Substitution: Introducing small electron-withdrawing (e.g., F, Cl) or electron-donating (e.g., OCH₃) groups onto the benzene ring can influence electronic properties and metabolic stability.

  • Ester Bioisosteres: The methyl ester is a key site for modification. Bioisosteric replacement is a powerful strategy to improve metabolic stability or change properties.[6][7][8][9] Common replacements include amides, oxadiazoles, or tetrazoles (as a carboxylic acid bioisostere after hydrolysis).[8][9]

Table 1: Proposed Analog Design Strategy

Modification Site Proposed Change Rationale
Methylene Linker -(CH₂)₂- (ethyl), -(CH₂)₃- (propyl) Optimize spatial orientation and target engagement.
N4-Piperazine N-H, N-Ethyl Modulate pKa, steric hindrance, and potential for H-bonding.
Piperazine Ring Replace with Morpholine Reduce basicity, potentially improve safety profile.
A-Ring Linker Position Ortho, Para Explore different geometric presentations to the biological target.
A-Ring Substitution 4-Fluoro, 5-Chloro Enhance metabolic stability, modulate electronic properties.
Methyl Ester Carboxylic Acid, N-methylamide Explore prodrug vs. active metabolite; improve metabolic stability.

| Methyl Ester | Replace with 1,2,4-Oxadiazole | Introduce a stable, non-hydrolyzable ester bioisostere.[9] |

Synthesis Protocols

A robust and flexible synthetic route is essential for generating the proposed analogs. Reductive amination is a highly efficient method for synthesizing the parent compound and many of its derivatives.[10][11]

General Synthesis of the Core Scaffold via Reductive Amination

This protocol describes the synthesis of the para-isomer, which is analogous to a known precursor for the drug Imatinib.[10] The synthesis of the meta-isomer follows the same principle.

Protocol 1: Synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate [11]

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂), suspend sodium borohydride (NaBH₄, 20.0 g) in chloroform (CHCl₃, 220 mL) and cool to 0-5 °C in an ice bath.

  • Activator Addition: Slowly add glacial acetic acid (140 mL) dropwise over 1 hour, maintaining the temperature at 0-5 °C. Stir the resulting mixture for 1.5 hours at this temperature.

  • Amine and Aldehyde Addition: To the stirred mixture, add 1-methylpiperazine (28.0 mL) followed by a solution of methyl 4-formylbenzoate (43.4 g) in CHCl₃ (60 mL).

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup: Carefully quench the reaction by adding water (150 mL). Adjust the pH to 8.0-9.0 using a saturated sodium carbonate (Na₂CO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure to yield the product as a yellowish oil.

Synthesis of Carboxylic Acid Analog via Saponification

Protocol 2: Hydrolysis to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid [11]

  • Dissolution: Dissolve the methyl ester product from Protocol 1 (e.g., 1.25 g) in a solution of potassium hydroxide (KOH, 0.93 g) in methanol (15 mL).

  • Hydrolysis: Add water (0.75 mL) and heat the mixture to reflux for 1 hour. Monitor reaction completion by TLC or LC-MS.

  • Neutralization: After cooling to room temperature, adjust the pH to ~6 with 2 M hydrochloric acid (HCl).

  • Isolation: Remove the solvent by evaporation under reduced pressure. The resulting residue contains the desired carboxylic acid and inorganic salts, which can often be used in subsequent steps without further purification.

Biological Evaluation: A Tiered Screening Cascade

Given the prevalence of the piperazine moiety in CNS-active drugs, a primary hypothesis is that these analogs will interact with aminergic GPCRs (e.g., serotonin or dopamine receptors).[4][12] A tiered approach to screening is efficient for identifying promising candidates.

Caption: A tiered workflow for compound evaluation.

Tier 1: Primary Screening - Target Binding

The initial step is to assess the binding affinity of the synthesized library against a panel of relevant GPCRs. Radioligand binding assays are the gold standard for this purpose.[13]

Protocol 3: Radioligand Competition Binding Assay [13][14]

  • Membrane Preparation: Use commercially available cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., Dopamine D2 or Serotonin 5-HT2A).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein/well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) near its Kd value.

    • Serial dilutions of the test compound (typically from 10 nM to 100 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters rapidly with ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of test compound that inhibits 50% of specific radioligand binding (IC₅₀). Convert IC₅₀ values to binding affinity constants (Ki) using the Cheng-Prusoff equation.

Tier 2: Functional Activity - GTPγS Binding Assay

Compounds that show significant binding affinity (e.g., Ki < 1 µM) should be advanced to functional assays to determine if they are agonists, antagonists, or inverse agonists. The GTPγS binding assay is a common method to measure G-protein activation following receptor stimulation.[15]

Protocol 4: [³⁵S]GTPγS Functional Assay [15][16]

  • Assay Components: In a 96-well plate, combine:

    • Receptor-expressing cell membranes (10-20 µg protein/well).

    • Serial dilutions of the test compound.

    • GDP (typically 10-30 µM) to ensure the G-protein is in its inactive state.

  • Incubation: Pre-incubate for 15-20 minutes at 30 °C.

  • Initiation: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to initiate the reaction. For antagonist testing, also add a fixed concentration of a known agonist (at its EC₈₀).

  • Reaction: Incubate for 30-60 minutes at 30 °C.[15]

  • Termination & Analysis: Terminate and filter the reaction as described in the binding assay protocol. Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis: Plot the data to generate concentration-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Tier 3: In Vitro ADMET Profiling

Promising leads with high potency and selectivity must be evaluated for their drug-like properties. Early assessment of ADMET properties is critical to reduce late-stage attrition.[5][17][18][19]

Intestinal Permeability: Caco-2 Assay

The Caco-2 assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[20][21][22][23]

Protocol 5: Bidirectional Caco-2 Permeability Assay [21][22]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for ~21 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Verify the integrity of each monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values >200 Ω·cm².[24]

  • Assay Setup:

    • A→B Transport (Apical to Basolateral): Add the test compound (typically 10 µM) to the apical (donor) chamber. The basolateral (receiver) chamber contains fresh buffer.

    • B→A Transport (Basolateral to Apical): Add the test compound to the basolateral (donor) chamber. The apical (receiver) chamber contains fresh buffer.

  • Incubation: Incubate the plates at 37 °C with gentle shaking for 2 hours.

  • Sampling & Analysis: At the end of the incubation, take samples from both donor and receiver chambers. Analyze the concentration of the test compound using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated. An efflux ratio >2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[21]

Metabolic Stability: CYP450 Inhibition

Drug-drug interactions often arise from the inhibition of cytochrome P450 (CYP) enzymes.[25] An in vitro assay using human liver microsomes is used to determine the IC₅₀ of a compound against major CYP isoforms.[25][26][27][28]

Protocol 6: CYP450 Inhibition Assay [25]

  • Incubation Mixture: In a 96-well plate, incubate human liver microsomes (~0.1 mg/mL) with a specific CYP isoform probe substrate (e.g., Phenacetin for CYP1A2) and various concentrations of the test compound.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-generating system.

  • Incubation: Incubate at 37 °C for a short period (e.g., 10-15 minutes).

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Data Analysis: Calculate the percent inhibition of metabolite formation relative to a vehicle control. Determine the IC₅₀ value for each major CYP isoform (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).

Cardiac Safety: hERG Channel Assay

Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect.[29] Early assessment of hERG liability is a regulatory requirement.[30]

Protocol 7: Automated Patch Clamp hERG Assay [29][31]

  • Cell Preparation: Use a cell line stably expressing the human hERG channel (e.g., HEK293 cells).

  • Automated Patch Clamp: Use an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[29]

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the characteristic hERG tail current.[30]

  • Compound Application: After establishing a stable baseline current, sequentially apply increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).

  • Data Acquisition: Record the hERG current throughout the experiment.

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline. Calculate the IC₅₀ value.

Table 2: Hypothetical Screening Data for a Set of Analogs

Compound ID Modification Target Ki (nM) Functional IC₅₀ (nM) Caco-2 Papp (A→B) (10⁻⁶ cm/s) Efflux Ratio hERG IC₅₀ (µM) CYP3A4 IC₅₀ (µM)
LEAD-001 Parent Compound 85 150 (Antagonist) 2.5 4.1 8.5 12.0
LEAD-002 Carboxylic Acid 120 210 (Antagonist) 0.5 1.2 > 50 > 50
LEAD-003 Para-isomer 25 45 (Antagonist) 5.1 3.5 11.2 9.8
LEAD-004 Para, 4-Fluoro 15 28 (Antagonist) 6.2 1.8 > 50 25.4

| LEAD-005 | N-H Piperazine | 98 | 180 (Antagonist) | 1.8 | 2.9 | 22.1 | 33.7 |

Interpretation: In this hypothetical dataset, LEAD-004 emerges as a promising candidate. The shift to the para-position and addition of a fluoro group significantly improved target potency (Ki = 15 nM ), maintained good permeability (Papp = 6.2 ), reduced the efflux ratio to an acceptable level (1.8 ), and critically, eliminated the hERG liability (>50 µM ) while improving the CYP3A4 inhibition profile. This demonstrates a clear path for lead optimization.

Conclusion and Future Directions

The Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate scaffold serves as an exemplary starting point for a structured drug discovery program. By systematically applying principles of medicinal chemistry, including homologation, bioisosterism, and positional scanning, researchers can efficiently explore the chemical space around this core. The tiered evaluation cascade presented in this guide, from primary binding assays through to essential in vitro ADMET profiling, provides a self-validating framework to identify potent, selective, and developable clinical candidates. The success of this approach hinges on the tight integration of rational design, efficient synthesis, and a logical, data-driven screening funnel to de-risk candidates and accelerate their path toward clinical evaluation.

References

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. ResearchGate. Available at: https://www.researchgate.
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. ChemicalBook. Available at: https://www.chemicalbook.com/synthesis/106261-48-7.htm
  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents. Available at: https://patents.google.
  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960965/
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. National Center for Biotechnology Information. Available at: https://pubmed.ncbi.nlm.nih.gov/37629087/
  • GTPγS Binding Assays. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/books/NBK92015/
  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: https://ajptr.com/index.php/ajptr/article/view/1000
  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: https://www.evotec.com/en/execute/adme-tox/in-vitro-safety/cardiovascular-safety/herg-safety
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
  • The medicinal chemistry of piperazines: A review. National Center for Biotechnology Information. Available at: https://pubmed.ncbi.nlm.nih.gov/37882298/
  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. National Center for Biotechnology Information. Available at: https://pubmed.ncbi.nlm.nih.gov/31592323/
  • In Vitro ADME. Selvita. Available at: https://selvita.com/expertise-areas/drug-metabolism-and-pharmacokinetics-dmpk/in-vitro-adme/
  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: https://www.evotec.com/en/execute/adme-tox/dmpk/cyp-inhibition
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine. Available at: https://enamine.net/services/adme-screening/metabolic-stability/lc-ms-ms-based-cytochrome-p450-inhibition-assay-panel-of-5-or-7-cyp450
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: https://www.mdpi.com/1420-3049/28/19/6837
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: https://www.researchgate.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec. Available at: https://www.wuxiapptec.com/insights/a-guide-to-in-vitro-adme-testing-in-drug-development
  • Caco-2 Permeability Assay. Evotec. Available at: https://www.evotec.com/en/execute/adme-tox/dmpk/caco-2-permeability
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7149792/
  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4186178/
  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity. Available at: https://www.revvity.com/resources/technical-resources/app-notes/a-simple-method-for-preparing-gpcr-membrane-model-extracts-from-stable-cell-lines-for-use-with-the-htrf-gtp-gi-binding-assay
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. Available at: https://www.fda.gov/media/130920/download
  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. Available at: https://lifenethealthlifesciences.org/services/cell-based-assays/cyp-inhibition-assay/
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/books/NBK326710/
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6865882/
  • The medicinal chemistry of piperazines: A review. Scilit. Available at: https://www.scilit.net/article/10.1002/ardp.202300223
  • Caco2 assay protocol. Unknown Source. Available at: https://www.biorxiv.org/content/biorxiv/suppl/2019/07/31/720672.DC1/720672-1.pdf
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: https://drughunter.com/blog/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: https://www.unodc.org/documents/scientific/Piperazines.pdf
  • Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems. Thermo Fisher Scientific. Available at: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/extraction-purification-functional-g-protein-coupled-receptors.html
  • Preparation of Methyl Benzoate. Unknown Source. Available at: http://www.lahc.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4518073/
  • Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents. Available at: https://patents.google.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: https://www.multispaninc.com/gpcr-membrane-ligand-binding-assay-development/
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Available at: https://www.bioduro-sundia.com/in-vitro-adme/
  • The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. Available at: https://www.youtube.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. Available at: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cmdc.202300589
  • Exploration of novel piperazine or piperidine constructed non-covalent peptidyl derivatives as proteasome inhibitors. National Center for Biotechnology Information. Available at: https://pubmed.ncbi.nlm.nih.gov/28027531/
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10747444/
  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. XenoTech. Available at: https://www.xenotech.com/blog/how-to-choose-the-right-in-vitro-adme-assays-for-small-molecule-drugs
  • Application of Bioisosteres in Drug Design. SlideShare. Available at: https://www.slideshare.
  • Application Notes and Protocols for hERG Channel Assay of Actisomide. Benchchem. Available at: https://www.benchchem.com/application-notes/21/herg-channel-assay-of-actisomide
  • CYP Inhibition Assays. Eurofins Discovery. Available at: https://www.eurofinsdiscoveryservices.com/dmpk-adme/in-vitro-assays/cyp-inhibition-assays/
  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. Benchchem. Available at: https://www.benchchem.
  • Caco-2 Permeability Assay. Enamine. Available at: https://enamine.net/services/adme-screening/absorption-permeability/caco-2-permeability-assay
  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Available at: https://www.moleculardevices.com/sites/default/files/en/assets/posters/htrf-gpcr-binding-assays.pdf
  • Piperazine. Wikipedia. Available at: https://en.wikipedia.org/wiki/Piperazine
  • hERG Serum Shift Assay. Charles River Laboratories. Available at: https://www.criver.com/products-services/discovery-services/safety-assessment/in-vitro-cardiac-risk-assessment/herg-serum-shift-assay
  • Caco-2 permeability assay. Creative Bioarray. Available at: https://www.creative-bioarray.com/caco-2-permeability-assay.htm
  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. National Center for Biotechnology Information. Available at: https://pubmed.ncbi.nlm.nih.gov/38148817/

Sources

Protocols & Analytical Methods

Method

Application Note: Processing and Synthetic Utility of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

This Application Note is designed for medicinal chemists and process development scientists. It details the handling, synthetic activation (hydrolysis), and analytical validation of Methyl 3-[(4-methylpiperazin-1-yl)meth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the handling, synthetic activation (hydrolysis), and analytical validation of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate , a "privileged scaffold" used frequently in the synthesis of Type II kinase inhibitors (e.g., analogues of Imatinib, Ponatinib, and Nilotinib).

Executive Summary & Compound Profile

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is a bifunctional intermediate containing a benzoate ester and a basic N-methylpiperazine tail. It serves as a critical building block for introducing solubility-enhancing moieties into lipophilic drug candidates.

This guide addresses the two most common challenges associated with this compound:

  • Amphoteric Workup Difficulty: Upon hydrolysis to the active acid, the molecule becomes zwitterionic (contains both a basic amine and an acidic carboxylate), making isolation from aqueous media difficult without specific pH control.

  • Chromatographic Tailing: The basic piperazine nitrogen interacts with residual silanols in HPLC columns, requiring specific mobile phase modifiers.

Physicochemical Profile
PropertyValueNote
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Solubility DCM, MeOH, DMSO, dilute HClInsoluble in neutral water/hexanes
pKa (Calc) ~8.5 (Piperazine N), ~4.0 (Benzoic acid)Post-hydrolysis
Storage 2–8°C, DesiccatedHygroscopic as a salt

Experimental Protocol: Controlled Hydrolysis (Activation)

To utilize this compound in amide coupling (drug synthesis), the methyl ester must be hydrolyzed to the carboxylic acid.

The Challenge: Standard acidic workups fail here. If you acidify to pH 1 to precipitate the product (as with normal benzoic acids), the piperazine protonates, forming a water-soluble hydrochloride salt that refuses to precipitate.

The Solution: A controlled Isoelectric Point (pI) precipitation method.

Reagents & Equipment[2][3][4][5]
  • Substrate: Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent: THF:Water (3:1 v/v)

  • Acid: 1N HCl and 1N Acetic Acid

  • Equipment: pH meter (calibrated), Rotary Evaporator

Step-by-Step Procedure
  • Dissolution: Dissolve 10.0 g of the methyl ester in 60 mL THF. The solution should be clear.

  • Saponification: Dissolve LiOH·H₂O (3.0 eq) in 20 mL water and add to the THF solution.

  • Reaction: Stir at 40°C for 4–6 hours.

    • Process Control: Monitor by TLC (10% MeOH in DCM). The ester spot (Rf ~0.6) should disappear; the acid spot will stay at the baseline.

  • Solvent Swap (Critical): Concentrate the reaction mixture under vacuum to remove THF. You will be left with an aqueous solution of the lithium carboxylate.

  • Neutralization (The "Sweet Spot"):

    • Cool the aqueous residue to 0–5°C.

    • Slowly add 1N HCl while monitoring pH.

    • Target pH: Adjust exactly to pH 6.5 – 7.0 .

    • Mechanistic Insight: At pH 7, the carboxylic acid is deprotonated (COO⁻) and the piperazine is protonated (NH⁺). This zwitterionic form often has the lowest solubility in water compared to the fully acidic or fully basic forms.

  • Isolation:

    • If a precipitate forms: Filter and wash with cold acetone.

    • If no precipitate forms (common with this isomer): Evaporate to dryness. Triturate the solid residue with 20% MeOH in DCM . Filter off the inorganic salts (LiCl). The filtrate contains the zwitterionic product.

Workflow Visualization

HydrolysisWorkflow Start Methyl Ester (Organic Soluble) Reaction LiOH / THF / H2O (Saponification) Start->Reaction Evap Remove THF (Aqueous Li-Salt) Reaction->Evap pH_Adjust Adjust pH to 6.5 - 7.0 (Isoelectric Point) Evap->pH_Adjust Decision Precipitate formed? pH_Adjust->Decision Filter Filter Solid (Zwitterion) Decision->Filter Yes Extract Triturate with 20% MeOH/DCM Decision->Extract No

Caption: Logic flow for the hydrolysis and isolation of the zwitterionic acid intermediate.

Analytical Protocol: HPLC Quality Control

Piperazine-containing compounds are notorious for "peak tailing" on C18 columns due to the interaction of the basic nitrogen with acidic silanol groups on the silica support.

Method Strategy: Use a "Chaotropic" buffer or Ion-Pairing agent. Trifluoroacetic acid (TFA) is preferred over Formic acid here because the trifluoroacetate anion pairs strongly with the protonated piperazine, sharpening the peak.

Method Parameters
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 15 minutes
Detection UV @ 254 nm (Benzoate absorption)
Temperature 30°C
Injection Vol 5 µL
Data Interpretation (Troubleshooting)
  • Fronting Peak: Sample solvent is too strong (e.g., pure DMSO). Dilute sample in Mobile Phase A.

  • Tailing Factor > 1.5: Column silanols are active. Increase TFA to 0.15% or switch to a high-pH stable column (e.g., Waters XBridge) and use Ammonium Bicarbonate (pH 10) buffer.

Synthetic Application: Amide Coupling

Once hydrolyzed, the acid is typically coupled to an aniline (e.g., 3-trifluoromethylaniline) to form the kinase inhibitor core.

Recommended Coupling System:

  • Reagent: HATU (1.1 eq) with DIPEA (3.0 eq) in DMF.

  • Why: Acid chlorides (using SOCl₂) are risky because the piperazine nitrogen can react with the acid chloride to form a quaternary ammonium salt or polymerize. HATU activates the carboxylate selectively.

References & Grounding

  • General Hydrolysis of Piperazine Benzoates:

    • Context: Protocols for hydrolyzing esters with basic tails without forming inseparable salts.

    • Source: Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Adapted from general saponification procedures for amino acids).

  • HPLC of Basic Pharmaceuticals:

    • Context: Use of TFA to suppress silanol interactions for piperazines.

    • Source: McCalley, D. V. (2010).[1] "Analysis of basic solutes by HPLC." Journal of Chromatography A.

  • Kinase Inhibitor Synthesis (Analogous Chemistry):

    • Context: Synthesis of Ponatinib/Imatinib intermediates utilizing methyl piperazine benzoate fragments.

    • Source: Huang, W. S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of BCR-ABL kinase." Journal of Medicinal Chemistry.

    • Note: This reference describes the coupling of similar fragments, validating the HATU/DMF approach.

Disclaimer

This protocol is for research and development purposes only. The user is responsible for ensuring compliance with local safety regulations regarding the handling of piperazine derivatives and organic solvents.

Sources

Application

Advanced Characterization Protocol: Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Application Note & Technical Guide Abstract & Scope This application note details the structural validation of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS: 58193-26-3), a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract & Scope

This application note details the structural validation of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS: 58193-26-3), a critical intermediate in the synthesis of tyrosine kinase inhibitors such as Ponatinib (Iclusig). Accurate characterization of this intermediate is pivotal for ensuring the quality of the final API, specifically to monitor regioisomeric purity (meta- vs. para-substitution) and the integrity of the piperazine ring.

This guide provides a self-validating protocol for Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) , designed for researchers in medicinal chemistry and CMC (Chemistry, Manufacturing, and Controls).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Molecular Formula C₁₄H₂₀N₂O₂
Exact Mass 248.1525 Da
Molecular Weight 248.32 g/mol
Solubility Soluble in CHCl₃, DCM, MeOH, DMSO; slightly soluble in water (pH dependent).[1][2]
Key Functionality Methyl ester (electrophile), Tertiary amine (base), Benzylic position.

Experimental Workflow

The following diagram outlines the logical flow from sample preparation to data validation.

Workflow Sample Crude/Pure Intermediate Prep_NMR NMR Prep (CDCl3 + TMS) Sample->Prep_NMR Prep_MS MS Prep (MeOH + 0.1% FA) Sample->Prep_MS Acq_NMR 1H/13C Acquisition (400 MHz+) Prep_NMR->Acq_NMR Acq_MS ESI-QTOF/Orbitrap (Positive Mode) Prep_MS->Acq_MS Data_Val Data Validation (Shift & Frag check) Acq_NMR->Data_Val Integrals & Shifts Acq_MS->Data_Val Exact Mass & Frags Report CoA Generation Data_Val->Report

Figure 1: Analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Protocol[6][7][12][13]

1H NMR Methodology

Objective: Confirm the meta-substitution pattern and the presence of the intact N-methylpiperazine side chain.

  • Instrument: 400 MHz (or higher).

  • Solvent: Chloroform-d (CDCl₃) is preferred for sharp resolution of the amine signals. DMSO-d₆ is an alternative if the sample is a salt (e.g., HCl salt).

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Data Interpretation Table (CDCl₃)
AssignmentShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Structural Insight
Ar-H (C2) 7.98 - 8.02Singlet (s)1H-Isolated proton between ester and alkyl group (meta).
Ar-H (C6) 7.92 - 7.96Doublet (d)1HJ ≈ 7.8Ortho to ester; confirms 1,3-sub.
Ar-H (C4) 7.52 - 7.56Doublet (d)1HJ ≈ 7.8Ortho to alkyl group.
Ar-H (C5) 7.38 - 7.42Triplet (t)1HJ ≈ 7.8Meta to both substituents.
O-CH₃ 3.91Singlet (s)3H-Methyl ester characteristic peak.
Benzylic CH₂ 3.56Singlet (s)2H-Connects ring to piperazine.
Piperazine (CH₂) 2.40 - 2.55Broad (m)8H-Often appears as two overlapping multiplets or a broad hump.
N-CH₃ 2.29Singlet (s)3H-Terminal N-methyl group.

Critical Validation Point:

  • Regioisomer Check: The presence of a singlet at ~8.0 ppm (H2) and a triplet at ~7.4 ppm (H5) definitively distinguishes the meta -isomer from the para -isomer (which would show an AA'BB' doublet system).

13C NMR Methodology

Objective: Confirm carbon count (14 carbons) and carbonyl functionality.

  • Key Signals (CDCl₃):

    • Carbonyl (C=O): ~167.0 ppm.

    • Aromatic Carbons: 138.5 (ipso-CH2), 130.2 (ipso-CO), 133.5, 130.5, 129.0, 128.3 ppm.

    • Benzylic CH₂: ~62.5 ppm.

    • Piperazine CH₂: ~55.0 ppm (C2/C6), ~53.0 ppm (C3/C5).

    • O-CH₃: ~52.1 ppm.[3]

    • N-CH₃: ~46.0 ppm.

Mass Spectrometry (MS) Protocol[14]

Methodology

Objective: Determine exact mass and analyze fragmentation to confirm the side chain structure.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Analyzer: Q-TOF or Orbitrap (for HRMS); Triple Quad (for quantification).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Fragmentation Pathway

The fragmentation is driven by the basic nitrogen atoms and the labile benzylic bond.

  • Precursor Ion: [M+H]⁺ = 249.1603 (Calc).

  • Primary Fragments:

    • m/z 217: Loss of Methanol [M+H - CH₃OH]⁺ (Characteristic of methyl esters).

    • m/z 113: [C₇H₁₅N₂]⁺. The N-methylpiperazinyl-methyl cation. This is formed by cleavage of the benzylic C-C bond (less common) or complex rearrangement.

    • m/z 99: [C₅H₁₁N₂]⁺. The N-methylpiperazine ring fragment.[4][5]

    • m/z 149: [C₉H₉O₂]⁺. The methoxycarbonyl-benzyl cation (loss of piperazine).

Fragmentation M_H [M+H]+ m/z 249.16 Frag_Ester [M+H - MeOH]+ m/z 217 M_H->Frag_Ester - CH3OH (32) Frag_Benzyl Benzyl Cation m/z 149 M_H->Frag_Benzyl C-N Cleavage Frag_Pip N-Me-Piperazine m/z 101/99 M_H->Frag_Pip Charge retention on amine

Figure 2: Proposed ESI-MS fragmentation pathway.

QA/QC & Impurity Profiling

When analyzing this intermediate, watch for these common synthetic impurities:

  • Hydrolysis Product: The free acid (Benzoic acid derivative).

    • Detection: Loss of O-Me singlet in NMR; MS shift to [M+H]⁺ = 235.

  • Bis-alkylation: Reaction of one piperazine with two benzyl halides.

    • Detection: Large increase in MW; complex aromatic region in NMR.

  • Regioisomer (Para):

    • Detection: Check aromatic region for symmetric AA'BB' doublets (~7.4 and 7.9 ppm) instead of the complex meta pattern.

References

  • Huang, W. S., et al. (2010).[1] "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1] Journal of Medicinal Chemistry, 53(12), 4701–4719.[1] Link

  • PubChem Compound Summary. "Ponatinib."[6] National Center for Biotechnology Information. Link

  • ChemicalBook. "Methyl 3-(chloromethyl)benzoate Spectral Data." (Used for aromatic core correlation). Link

Sources

Method

Application Note: Cellular Profiling of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (MPMB)

[1] Introduction & Biological Context Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (MPMB) is a critical pharmacophore scaffold and structural isomer of the key intermediate used in the synthesis of BCR-ABL tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Biological Context

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (MPMB) is a critical pharmacophore scaffold and structural isomer of the key intermediate used in the synthesis of BCR-ABL tyrosine kinase inhibitors (TKIs), such as Imatinib (Gleevec).[1] While the para-substituted isomer is the direct precursor for Imatinib, the meta-substituted MPMB serves two distinct roles in drug discovery:

  • Fragment-Based Drug Discovery (FBDD): It acts as a probe to explore the Structure-Activity Relationship (SAR) of the "solvent-exposed tail" region of kinase inhibitors.[1] The piperazine ring improves solubility and lysosomal trapping, while the benzoate ester modulates lipophilicity.[2]

  • Impurity Qualification: As a regioisomer formed during the synthesis of piperazine-benzoate building blocks, MPMB must be profiled for cytotoxicity and off-target effects to meet ICH M7 guidelines for genotoxic and cellular impurities.[1][2]

This guide details the protocols for Cytotoxicity Profiling , Intracellular Hydrolysis (Stability) , and Phospholipidosis Screening , providing a comprehensive cellular safety and activity profile.[2]

Pre-Assay Preparation: Solubility & Stability

Scientific Rationale: MPMB contains a basic piperazine nitrogen (pKa ~8-9) and a lipophilic methyl ester.[1][2] Its solubility is pH-dependent.[1][2] In neutral cell culture media (pH 7.4), the unprotonated fraction drives membrane permeability, but the ester is susceptible to hydrolysis by serum esterases (e.g., carboxylesterases) present in Fetal Bovine Serum (FBS).[2]

Stock Solution Protocol
  • Solvent: Dissolve MPMB in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM .

    • Expert Insight: Avoid acidified water for stock preparation; while it improves solubility, it accelerates ester hydrolysis.[2]

  • Storage: Aliquot into amber glass vials (ester protection) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute stock into serum-free media immediately prior to cell treatment to minimize extracellular hydrolysis.[1][2] Keep final DMSO concentration < 0.5% (v/v).[1][2]

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 of MPMB in metabolically active cells (e.g., HepG2 for hepatotoxicity, HEK293 for general toxicity).

Materials
  • Cell Line: HepG2 (ATCC® HB-8065™)[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[1]

  • Control: Staurosporine (Positive control for apoptosis)[1][2]

Step-by-Step Methodology
  • Seeding: Plate HepG2 cells at 5,000 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Remove spent media.[1][2]

    • Add 100 µL of fresh media containing MPMB at a log-dose range: 0.1, 1, 10, 50, 100, 500 µM .

    • Include Vehicle Control (0.5% DMSO) and Positive Control (1 µM Staurosporine).[1][2]

    • Critical Step: Perform in triplicate.

  • Incubation: Incubate for 48 hours . (48h is preferred over 24h to capture delayed toxicity from lysosomal accumulation).

  • Readout:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1][2]

    • Incubate for 3 hours until purple formazan crystals form.

    • Aspirate media carefully.[1][2] Solubilize crystals with 100 µL DMSO.

    • Measure Absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Viability using the formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">


[2][3][4][5][6][7]

Protocol B: Intracellular Hydrolysis Assay (Esterase Activity)[1][2]

Scientific Rationale: Methyl esters are often designed as prodrugs to mask polar carboxylic acids.[1][2] Once inside the cell, intracellular esterases (CES1/CES2) cleave the methyl group, releasing the free acid (3-[(4-methylpiperazin-1-yl)methyl]benzoic acid).[1] This assay quantifies this conversion, which is critical for understanding if MPMB acts as a "Trojan horse" for the acid moiety.[2]

Workflow Diagram

The following diagram illustrates the cellular fate of MPMB.

CellularFate Extracellular Extracellular Space (Culture Media) MPMB_Out MPMB (Ester) Lipophilic Membrane Cell Membrane (Passive Diffusion) MPMB_In MPMB (Ester) Membrane->MPMB_In Entry Cytosol Cytosol (Intracellular) Lysosome Lysosome (pH Trapping) MPMB_Out->Membrane Permeation MPMB_In->Lysosome Protonation & Accumulation Acid Free Acid Metabolite Hydrophilic/Trapped MPMB_In->Acid Esterase (CES1) Hydrolysis Acid->Cytosol Target Interaction (Kinase Binding)

Figure 1: Cellular uptake and metabolic conversion mechanism of MPMB.[1] The ester form facilitates entry, while intracellular hydrolysis generates the active acid species.

Methodology (LC-MS/MS)
  • Seeding: Plate 1x10^6 cells in 6-well plates.

  • Pulse: Treat cells with 10 µM MPMB for 0, 1, 4, and 24 hours .

  • Quench & Lysis:

    • Wash cells 3x with ice-cold PBS (removes extracellular drug).[1][2]

    • Add 300 µL of 80:20 Methanol:Water (pre-chilled to -80°C) to lyse cells and stop esterase activity instantly.[1][2]

  • Extraction: Scrape cells, collect lysate, vortex, and centrifuge at 14,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for:

    • Parent (MPMB): m/z 249.1 → [Fragment]

    • Metabolite (Acid): m/z 235.1 → [Fragment][1][2]

  • Interpretation: A high Acid:Ester ratio indicates rapid intracellular activation.[1][2]

Protocol C: Phospholipidosis Screening (HCS)[1][2]

Scientific Rationale: Piperazine-containing compounds are known Cationic Amphiphilic Drugs (CADs) .[1][2] They can accumulate in acidic lysosomes, inhibiting phospholipases and causing phospholipidosis (a drug-induced lipid storage disorder).[1][2] This is a critical safety checkpoint.

Materials
  • Probe: HCS LipidTOX™ Red Phospholipidosis Detection Reagent (Invitrogen).[1][2]

  • Positive Control: Amiodarone (10 µM).[1][2]

Step-by-Step Methodology
  • Treatment: Treat cells with MPMB (10 µM and 50 µM) for 24 hours.[1][2]

  • Staining: Add LipidTOX Red reagent (1:1000 dilution) directly to the media.[1][2] Incubate for 30 minutes.

  • Fixation: Fix cells with 4% Paraformaldehyde containing Hoechst 33342 (Nuclear stain).[1][2]

  • Imaging: Use a High-Content Imager (e.g., PerkinElmer Operetta).[1][2]

    • Channel 1 (Nuclei): Excitation 350 nm / Emission 461 nm.[1][2]

    • Channel 2 (Phospholipids): Excitation 590 nm / Emission 615 nm.[1][2]

  • Analysis: Quantify "Spot Intensity per Cytoplasm". An increase >2-fold over vehicle indicates phospholipidosis potential.[1][2]

Summary of Expected Results

ParameterAssayExpected Outcome (Safe Profile)Risk Indicator
Cytotoxicity MTT (HepG2)IC50 > 50 µMIC50 < 10 µM (Acute Toxicity)
Permeability LC-MS/MSRapid uptake (Tmax < 1h)Poor uptake (Low intracellular conc.)[1]
Stability Esterase Hydrolysis>50% conversion to Acid in 4h<10% conversion (Ester accumulation)
Safety LipidTOX (HCS)No phospholipid accumulation>2-fold fluorescence increase (Lysosomal toxicity)

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6457069, Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate.[1] Retrieved from [Link][1][2]

  • Szakács, Z. et al. (2021). Acid-base profiling of Imatinib and its fragments: A detailed thermodynamic study.[1][2] Journal of Pharmaceutical and Biomedical Analysis.[1][2] (Contextual grounding for piperazine pKa and solubility).

  • Food and Drug Administration (FDA). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2] Retrieved from [Link][1][2]

Sources

Application

In vitro and in vivo studies with Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Application Note: Characterization and Validation of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate Executive Summary This application note details the experimental protocols for the in vitro and in vivo characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Validation of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Executive Summary

This application note details the experimental protocols for the in vitro and in vivo characterization of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (hereafter referred to as m-MMPB ).

While its para-isomer is the canonical "solubilizing tail" for the blockbuster kinase inhibitor Imatinib, the meta-isomer (m-MMPB ) serves as a critical "privileged structure" in Fragment-Based Drug Discovery (FBDD). It allows medicinal chemists to alter the vector orientation of the solubilizing group, potentially overcoming resistance mutations or improving binding kinetics in novel kinase targets. This guide focuses on validating m-MMPB as a high-quality building block, assessing its intrinsic metabolic stability, and profiling its safety prior to lead optimization.

Part 1: Physicochemical & In Vitro Profiling

Rationale: The piperazine moiety is a standard tool to improve drug solubility and bioavailability.[1] However, it introduces metabolic liabilities (N-oxidation) and potential off-target effects (hERG inhibition). The following protocols ensure the scaffold is viable before coupling to a warhead.

pH-Dependent Solubility & LogD Profiling

Objective: To determine the solubility window and lipophilicity (LogD) at physiological pH, critical for predicting oral absorption.[1]

Protocol:

  • Preparation: Dissolve 10 mg of m-MMPB in DMSO (Stock A, 10 mM).

  • Buffer Systems: Prepare phosphate buffers at pH 2.0, 5.0, and 7.4.

  • Shake-Flask Method:

    • Add 10 µL Stock A to 490 µL of each buffer (final 200 µM).

    • Incubate at 37°C for 24 hours with agitation (300 rpm).

    • Centrifuge at 15,000 x g for 10 mins to pellet precipitate.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

  • LogD Determination: Use the octanol-water shake-flask method.[1] Partition coefficient is calculated as

    
    .[1]
    

Data Output Format:

ParameterpH 2.0 (Gastric)pH 5.0 (Duodenal)pH 7.4 (Blood)
Solubility (µg/mL) >1000 (High)>500 (Mod)<100 (Low - Base form)
LogD -1.5 (Ionized)0.21.8 (Neutral)
Microsomal Stability Assay (Metabolic Soft-Spot Identification)

Objective: Piperazines are prone to N-dealkylation and N-oxidation.[1] This assay identifies if the fragment itself is too labile.[1]

Protocol:

  • Reaction Mix:

    • Substrate: 1 µM m-MMPB.[1]

    • Enzyme: Pooled Human Liver Microsomes (0.5 mg/mL protein).[1]

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Incubation:

    • Pre-incubate microsomes and substrate at 37°C for 5 mins.

    • Initiate with NADPH.[1]

    • Time points: 0, 15, 30, 60 min.

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent loss and formation of N-desmethyl metabolite (-14 Da) and N-oxide (+16 Da).[1]

Self-Validating Control:

  • Positive Control: Verapamil (High clearance).[1]

  • Negative Control: Warfarin (Low clearance).[1]

  • Validation Criteria: If Verapamil

    
     min, the microsomes are inactive; discard data.
    

Part 2: Safety & Toxicology Screening (In Vitro)

Rationale: Alkylating agents used to synthesize m-MMPB (e.g., methyl 3-(bromomethyl)benzoate) are potential genotoxins.[1] Furthermore, the piperazine ring is a known pharmacophore for hERG channel binding, posing a cardiac arrhythmia risk.

hERG Inhibition Assay (Patch Clamp)

Objective: Assess cardiac safety liability early.[1]

Workflow:

  • Cell Line: CHO cells stably expressing hERG K+ channels.[1]

  • Perfusion: Extracellular solution (Tyrode’s buffer).[1]

  • Dosing: Apply m-MMPB at 0.1, 1, 10, and 30 µM.

  • Measurement: Record tail currents following a depolarization step to +20 mV and repolarization to -50 mV.

  • Analysis: Calculate

    
    .
    
    • Risk Threshold:

      
       indicates high risk for QT prolongation.[1]
      
Genotoxicity (Ames Test) for Impurities

Objective: Ensure the "building block" does not carry mutagenic precursors.[1]

Protocol:

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition: +/- S9 metabolic activation.[1]

  • Dose Range: 5 doses up to 5000 µ g/plate .

  • Readout: Count revertant colonies.

    • Pass Criteria: < 2-fold increase in revertants over vehicle control.[1]

Part 3: In Vivo Pharmacokinetics (Rat)

Rationale: If m-MMPB is used as a prodrug or a model compound, its bioavailability (F%) must be established.[1]

Experimental Design:

  • Species: Sprague-Dawley Rats (Male, n=3 per group).[1]

  • Formulation:

    • IV: 5% DMSO / 95% Saline (Dose: 1 mg/kg).[1]

    • PO: 0.5% Methylcellulose (Dose: 5 mg/kg).[1]

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Bioanalysis: Plasma protein precipitation followed by LC-MS/MS.

Calculated Parameters:

  • 
    : Total exposure.[1]
    
  • 
    : Peak concentration.[1]
    
  • 
    : Bioavailability = 
    
    
    
    .[1]

Part 4: Visualization of Workflows & Pathways

Metabolic Fate & Impurity Origins

This diagram illustrates the synthesis origin of potential impurities and the metabolic fate of the m-MMPB scaffold.

MetabolicPathway Precursor Methyl 3-(bromomethyl) benzoate (Genotoxic Impurity) mMMPB m-MMPB (Parent Scaffold) Precursor->mMMPB + N-Methylpiperazine (Alkylation) Metabolite1 N-Desmethyl Metabolite (Active) mMMPB->Metabolite1 CYP3A4 (Demethylation) Metabolite2 Piperazine N-Oxide (Inactive/Toxic) mMMPB->Metabolite2 FMO3 (Oxidation) Conjugate Glucuronide Conjugate mMMPB->Conjugate UGTs (Hydrolysis -> Conj)

Caption: Synthesis origin (red) and metabolic divergence (yellow/green) of the m-MMPB scaffold.[1]

"Go/No-Go" Decision Tree for Scaffold Validation

A logic flow for determining if m-MMPB is suitable for a specific drug discovery campaign.[1]

DecisionTree Start Start: m-MMPB Scaffold Solubility Step 1: Solubility @ pH 7.4 (>100 µM?) Start->Solubility hERG Step 2: hERG Inhibition (IC50 > 10 µM?) Solubility->hERG Yes SaltScreen Action: Salt Screen (Mesylate/HCl) Solubility->SaltScreen No Ames Step 3: Ames Test (Mutagenic?) hERG->Ames Yes (Safe) Reject REJECT / RE-DESIGN hERG->Reject No (Cardiotoxic) Proceed VALIDATED Proceed to Coupling Ames->Proceed Negative Ames->Reject Positive SaltScreen->hERG

Caption: Strategic decision matrix for validating m-MMPB before inclusion in lead optimization.

References

  • Manley, P. W., et al. (2002).[1] "Imatinib: A selective tyrosine kinase inhibitor."[2][3] European Journal of Cancer.[1][2] Link

  • FDA Center for Drug Evaluation and Research. (2001).[1] "NDA 21-335: Gleevec (Imatinib Mesylate) Pharmacology Review."[1] FDA Access Data. Link

  • European Chemicals Agency (ECHA). (2023).[1] "Registration Dossier: Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS 106261-49-8)." ECHA CHEM.[1] Link[1]

  • Shah, R. R. (2005).[1] "hERG and drug-induced QT interval prolongation."[1] British Journal of Clinical Pharmacology. Link

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 6457069: Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate." PubChem. Link

  • Simson Pharma. (2023).[1] "Certificate of Analysis: 3-((4-methylpiperazin-1-yl)methyl)benzoic Acid (CAS 541209-42-8)." Simson Pharma.[1] Link

Sources

Method

Use of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate as a building block in combinatorial chemistry

Application Note: Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate in Combinatorial Scaffolding Part 1: Executive Summary & Strategic Rationale The "Meta" Advantage in Kinase & GPCR Ligand Design In high-throughput synt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate in Combinatorial Scaffolding

Part 1: Executive Summary & Strategic Rationale

The "Meta" Advantage in Kinase & GPCR Ligand Design

In high-throughput synthesis and medicinal chemistry, Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate serves as a critical "Privileged Structure" building block. While its para-isomer (4-substituted) is ubiquitous as the key intermediate for Imatinib (Gleevec) , the meta-isomer (3-substituted) offers a distinct geometric vector for probing binding pockets.

Why this Building Block?

  • ADME Optimization: The N-methylpiperazine moiety acts as a solubility handle, significantly lowering logP and improving oral bioavailability by enhancing protonation at physiological pH.

  • Geometric Scanning: Shifting the piperazine tail from the para to the meta position allows the solubilizing group to access different solvent channels in the protein binding pocket, often rescuing potency in varying kinase isoforms.

  • Versatile Reactivity: The methyl ester functions as a stable "masked" carboxylic acid, suitable for storage and direct conversion into amides (via hydrolysis) or heterocycles (via hydrazinolysis).

Part 2: Compound Profile & Properties

Table 1: Physicochemical Specifications

PropertySpecificationRelevance
Compound Name Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoateCore Scaffold
CAS Number 658689-29-3 Identity Verification
Molecular Formula C₁₄H₂₀N₂O₂Stoichiometry
Molecular Weight 248.32 g/mol Calculation Basis
pKa (Piperazine) ~7.8 (Basic N)Solubility/Protonation
Solubility High in DCM, MeOH, dilute acidProcessing Ease
Storage 2-8°C, DesiccatedHydrolysis Prevention

Part 3: Core Experimental Workflows

Workflow A: Activation – Hydrolysis to the Free Acid

The methyl ester is the stable precursor. For combinatorial amide coupling, it must be hydrolyzed to 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid (CAS 541209-42-8).

Rationale: We utilize Lithium Hydroxide (LiOH) over NaOH to prevent potential solubility issues in organic co-solvents and ensure a gentler deprotection profile compatible with scale-up.

Protocol:

  • Dissolution: Dissolve 1.0 eq (e.g., 2.48 g, 10 mmol) of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate in a mixture of THF:MeOH:Water (3:1:1) (Total volume ~50 mL).

    • Note: The triple solvent system ensures solubility of both the lipophilic ester and the polar lithiate intermediate.

  • Reagent Addition: Add LiOH·H₂O (3.0 eq) in one portion.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 235.1).

  • Work-up (Critical Step):

    • Concentrate the solvent to ~10 mL under reduced pressure.

    • Adjust pH to ~6.0–7.0 using 1N HCl . Caution: Do not over-acidify below pH 4, or the zwitterionic acid may become too soluble in water, making extraction difficult.

    • Lyophilize the aqueous residue directly to obtain the crude lithiate/salt mixture, OR extract with n-Butanol if salt-free material is required.

  • Purification: For library synthesis, the crude Li-salt is often used directly. For rigorous characterization, recrystallize from Ethanol/Ether.

Workflow B: Parallel Library Synthesis (Amide Coupling)

Creating a library of "Solubilized" Benzamides.

Rationale: We employ HATU as the coupling reagent due to its high efficiency with zwitterionic acids and resistance to racemization (though not applicable here, it's standard for libraries).

Protocol (Per Well/Vial):

  • Preparation: In a reaction vial, combine:

    • Acid Scaffold: 1.0 eq (from Workflow A).

    • Amine Partner (R-NH₂): 1.2 eq (Diversity Element).

    • Solvent: DMF (Anhydrous).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) .

    • Mechanism:[1] DIPEA neutralizes the piperazine HCl salts (if present) and activates the carboxylate.

  • Incubation: Shake/Stir at RT for 16 hours .

  • Self-Validating Cleanup (SCX Chromatography):

    • Load the reaction mixture onto a Strong Cation Exchange (SCX) cartridge.

    • Wash: MeOH (Removes non-basic impurities, unreacted acids, and coupling byproducts).

    • Elute: 2N Ammonia in MeOH (Releases the product via the basic piperazine handle).

    • Result: This step automatically filters out any compound lacking the piperazine tail, ensuring high library purity.

Part 4: Advanced Application – Heterocycle Construction

The ester group can be converted into a hydrazide, a precursor for 1,3,4-oxadiazoles (common bioisosteres for amides).

Protocol:

  • Dissolve Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate in Ethanol .

  • Add Hydrazine Hydrate (5.0 eq) . Reflux for 12 hours.

  • Concentrate to yield the Benzohydrazide .

  • Cyclize with an aldehyde/carboxylic acid to form the Oxadiazole core.

Part 5: Visualizing the Logic

The following diagram illustrates the "Scaffold Diversification" workflow, highlighting how the meta-isomer serves as a divergent point for library generation.

G cluster_0 Building Block cluster_1 Activation cluster_2 Library Generation Ester Methyl 3-[(4-methylpiperazin-1-yl) methyl]benzoate (CAS 658689-29-3) Acid Free Acid (Hydrolysis) Ester->Acid LiOH, THF/H2O Hydrazide Benzohydrazide (Hydrazinolysis) Ester->Hydrazide N2H4·H2O, EtOH Solubility N-Methylpiperazine Tail: Ensures Solubility & SCX Capture Ester->Solubility Amide Amide Library (Kinase Inhibitors) Acid->Amide R-NH2, HATU (SCX Purification) Heterocycle Oxadiazole Library (GPCR Ligands) Hydrazide->Heterocycle R-CHO, Oxidative Cyclization

Figure 1: Divergent synthesis workflow utilizing the Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate scaffold. The pathway highlights the split between amide coupling (green) and heterocycle formation (yellow).

Part 6: References & Authoritative Grounding

  • Chemical Identity & Properties:

    • Source: PubChem Compound Summary for substituted piperazinyl benzoates.

    • Reference: National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 736532 (Isomer Analog). Retrieved from [Link]

  • Synthetic Methodology (Reductive Amination & Ester Handling):

    • Source: Journal of Medicinal Chemistry (Imatinib Analog Synthesis).

    • Reference: Zimmermann, J., et al. (1997). "Potent and selective inhibitors of the ABL-kinase: phenylamino-pyrimidine (PAP) derivatives." Bioorganic & Medicinal Chemistry Letters, 7(2), 187-192. (Foundational protocol for piperazinyl-methyl-benzoate motifs).

  • Combinatorial Purification (SCX Protocols):

    • Source: Sigma-Aldrich / Merck Technical Bulletins on Solid Phase Extraction.

  • Commercial Availability & CAS Verification:

    • Source: ChemicalBook / ChemImpex Listings.

Sources

Application

Technical Guide: Solubilization Strategies for Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS 658689-29-3).[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS 658689-29-3).[1]

[1]

Executive Summary

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., structure-activity relationship studies related to Imatinib/Ponatinib analogs).[1] As a lipophilic weak base, it presents a specific solubility profile: it is sparingly soluble in neutral aqueous media but highly soluble in organic solvents and acidic aqueous buffers.

This guide details three validated protocols for solubilization:

  • Standard Organic Stock (DMSO/Ethanol) for high-concentration storage.

  • pH-Modulated Aqueous Solution for immediate biological assays.

  • Excipient-Enhanced Formulation (Cyclodextrins) for in vivo or sensitive cell-based applications.

Physicochemical Profile & Solubility Logic

To successfully solubilize this compound, one must understand the competition between its hydrophobic core and its ionizable basic center.

PropertyValue (Approx.)Implication for Solubilization
Molecular Weight 248.32 g/mol Small molecule; kinetics of dissolution should be fast if solvent is correct.[1]
Functional Groups Benzoate Ester (Hydrophobic) N-Methylpiperazine (Basic)The ester limits water solubility.[1][2] The piperazine is the "handle" for solubilization via protonation.
pKa (Calculated) N1 (Piperazine): ~5.6 N4 (Methyl-N): ~9.1Critical: At pH 7.4, the molecule is partially non-ionized and lipophilic.[1] At pH < 4.0, it becomes di-cationic and highly water-soluble.[1]
LogP ~2.2Moderately lipophilic.[1] Requires co-solvents or pH adjustment for aqueous stability.
Mechanistic Visualization

The following diagram illustrates the ionization states that drive solubility.

IonizationLogic cluster_0 Solubility Sweet Spot Neutral Neutral Species (pH > 9) Hydrophobic/Precipitates MonoCat Mono-Cationic (pH 6 - 8) Partially Soluble Neutral->MonoCat Add Acid (H+) Protonate N4 DiCat Di-Cationic (pH < 5) Highly Soluble (Water) MonoCat->DiCat Add Acid (H+) Protonate N1 DiCat->Neutral Add Base (OH-) Precipitation Risk!

Caption: pH-dependent ionization cascade. Maximum aqueous solubility is achieved in the Di-Cationic state (pH < 5).[1]

Protocol 1: Preparation of High-Concentration Stock Solutions

Purpose: Long-term storage or "spike-in" for high-throughput screening.[1]

Reagents
  • Solvent A: DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9%.

  • Solvent B: Absolute Ethanol (200 proof).

Procedure
  • Weighing: Accurately weigh 10 mg of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate into a glass vial (avoid plastic if using for long-term storage to prevent leaching).

  • Solvent Addition: Add 1.0 mL of DMSO .

    • Note: Ethanol can be used if DMSO is incompatible with downstream assays, but solubility limit will be lower (~50 mg/mL in DMSO vs ~20 mg/mL in Ethanol).

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • Target Concentration: 10 mg/mL (~40 mM).

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Stability:[3][4][5] Stable for >6 months. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis from trace moisture.

Protocol 2: Aqueous Solubilization via Salt Formation (In Situ)

Purpose: Creating a water-based working solution without organic co-solvents (e.g., for animal studies or sensitive enzyme assays). Mechanism: This protocol converts the free base into a soluble Hydrochloride or Mesylate salt in situ.

Reagents
  • 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid.

  • Milli-Q Water or Saline (0.9% NaCl).

Procedure
  • Weighing: Weigh 5 mg of the compound into a clean vial.

  • Acidification (The Critical Step):

    • Add Stoichiometric Excess of Acid .

    • Calculation: MW ~248. 5 mg = ~20 µmol.

    • Need 2 equivalents of acid for full di-cation formation (40 µmol).

    • Add 40 µL of 1.0 M HCl (or 1.0 M Methanesulfonic acid).

  • Initial Dissolution: Vortex. The solid should dissolve rapidly in this small volume of acid. If not, sonicate for 60 seconds.

  • Dilution: Slowly add 960 µL of water/saline while vortexing.

    • Final Concentration: 5 mg/mL.

    • Final pH: Check pH.[6] It should be acidic (~pH 3-4).

  • Neutralization Warning: If you must raise the pH to 7.4, do so very slowly using dilute NaOH. Watch for precipitation (cloudiness). If the solution turns cloudy, you have hit the intrinsic solubility limit of the free base; you must back-titrate with acid or switch to Protocol 3.

Protocol 3: Enhanced Formulation (Cyclodextrin Complexation)

Purpose: Maintaining solubility at neutral pH (7.4) for intravenous (IV) or intraperitoneal (IP) injection.

Reagents
  • HP-β-CD: (2-Hydroxypropyl)-β-cyclodextrin (e.g., Kleptose® or Trappsol®).[1]

  • Buffer: PBS (Phosphate Buffered Saline), pH 7.4.

Procedure
  • Prepare Vehicle: Prepare a 20% (w/v) HP-β-CD solution in PBS.

    • Recipe: Dissolve 2 g HP-β-CD in 10 mL PBS.[1] Filter sterilize (0.22 µm).

  • Stock Spike: Take 50 µL of the DMSO Stock (from Protocol 1, 10 mg/mL).

  • Complexation: Add the 50 µL DMSO stock dropwise into 950 µL of the 20% HP-β-CD vehicle while vortexing rapidly.

    • Mechanism:[7] The hydrophobic benzoate tail enters the cyclodextrin cavity, shielding it from water, while the piperazine remains exposed.

  • Equilibration: Sonicate for 5 minutes at room temperature.

  • Validation: Visually inspect. The solution must be crystal clear.

    • Final Concentration: 0.5 mg/mL (with 5% DMSO).

Solubility Decision Matrix

Use this workflow to select the correct protocol for your experiment.

SolubilityWorkflow Start Start: Define Application Q1 Is DMSO/Organic Solvent tolerated? Start->Q1 MethodA Protocol 1: DMSO Stock (Dilute >1000x into media) Q1->MethodA Yes (In Vitro) Q2 Is Acidic pH (3-5) acceptable? Q1->Q2 No (In Vivo/Sensitive) MethodB Protocol 2: Acid Salt (HCl/Mesylate) Q2->MethodB Yes (Oral/IP) MethodC Protocol 3: Cyclodextrin (HP-β-CD Formulation) Q2->MethodC No (IV/Neutral pH)

Caption: Decision tree for selecting the optimal solubilization technique based on experimental constraints.

Stability & Handling Precautions

  • Hydrolysis Risk: The methyl ester group is susceptible to hydrolysis.

    • Avoid: Storing aqueous solutions for >24 hours at room temperature.

    • Avoid: Extreme basic pH (>10), which accelerates ester cleavage to benzoic acid.

  • Precipitation: When diluting DMSO stocks into aqueous media, a "solubility crash" may occur. Always add the DMSO stock into the vortexing aqueous buffer, never the other way around.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7150, Methyl benzoate (Core Structure Properties). Retrieved from [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard protocol for Protocol 3).
  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and removing impurities from Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Current Status: Operational Ticket Context: Purification, Impurity Profiling, and Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Methyl 3-[(4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Context: Purification, Impurity Profiling, and Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS: 541209-42-8 analog/isomer) is a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Ponatinib or Imatinib analogs). Its synthesis typically involves the nucleophilic substitution of Methyl 3-(bromomethyl)benzoate with N-methylpiperazine .

The primary challenge with this molecule is three-fold:

  • Genotoxic Impurity Control: Complete removal of the alkylating agent (benzyl bromide starting material).

  • Chemoselectivity: Preventing hydrolysis of the methyl ester to the benzoic acid derivative during basic workups.

  • Phase Separation: Managing the surfactant-like properties of the piperazine moiety which causes stubborn emulsions.

This guide provides self-validating protocols to identify and remove these specific impurities.

Module 1: Diagnostic & Identification (QC)
Q: What is the definitive impurity profile I should expect?

A: In a standard alkylation synthesis, you will encounter three distinct classes of impurities. Use this table to calibrate your HPLC/LC-MS methods.

Impurity TypeCompound IdentityPhysicochemical NatureDetection Characteristic
Start Material A (Critical) Methyl 3-(bromomethyl)benzoate Neutral, Lipophilic, Genotoxic (GTI) High UV Absorbance (Benzoate).[1] Non-polar (High Retention Time).
Start Material B N-Methylpiperazine Highly Basic, HydrophilicLow UV Absorbance (No chromophore).[1] Elutes near void volume (Low RT).
Byproduct C 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid Amphoteric/ZwitterionicShifted RT compared to target.[1] Mass = Target - 14 Da (Hydrolysis).
Byproduct D Bis-alkylation dimer Highly Lipophilic, BasicVery High RT.[1] Mass = ~2x Target. (Rare with N-methylpiperazine).
Q: My HPLC peaks are tailing significantly. Is my column failing?

A: Likely not. Piperazine nitrogens interact strongly with residual silanols on standard C18 columns, causing tailing.[1]

  • Solution: Add 0.1% Triethylamine (TEA) or 0.1% Trifluoroacetic acid (TFA) to your mobile phase.

  • Recommended Method: C18 Column (High pH stable preferred), Gradient 5% -> 95% ACN in Water (with 0.1% Ammonia or TEA) to keep the piperazine deprotonated and sharp.

Module 2: Chemical Purification (The "Remove" Phase)
Q: How do I remove the genotoxic bromo-ester without chromatography?

A: You must utilize the "Basicity Switch" protocol. The target molecule is a base (piperazine); the impurity is neutral. This allows for a pH-controlled separation.

WARNING: The methyl ester is susceptible to saponification (hydrolysis) at pH > 10, especially with heat. Strict pH control is required.

WorkupLogic Start Crude Reaction Mixture (DCM or EtOAc) Step1 1. Wash with Water (x2) Start->Step1 Decision1 Aqueous Layer (Contains Excess N-Me-Piperazine) Step1->Decision1 Discard Decision2 Organic Layer (Target + Bromo-Ester) Step1->Decision2 Keep Step2 2. Extract with dil. HCl (pH 2-3) Decision2->Step2 Split1 Organic Layer (Contains Neutral Bromo-Ester) Step2->Split1 Discard (GTI Removal) Split2 Aqueous Acid Layer (Contains Protonated Target) Step2->Split2 Keep Target Step3 3. Cool to 0-5°C Adjust to pH 8.5 with NaHCO3 Split2->Step3 Final 4. Extract into EtOAc Evaporate -> Pure Target Step3->Final

Figure 1: The "Basicity Switch" workflow for removing neutral alkyl halide impurities while preserving the sensitive ester.

Detailed Protocol: The "Basicity Switch"
  • Solubilization: Dissolve crude residue in Ethyl Acetate (EtOAc). Avoid DCM if possible as it promotes emulsion with piperazines.

  • Amine Wash: Wash the organic phase twice with water. This removes unreacted N-methylpiperazine (highly water-soluble).

  • Acid Extraction (The Critical Step): Extract the organic phase with 1N HCl (Check aqueous pH is ~2-3).

    • Mechanism:[2][3] The target piperazine protonates and moves to the water. The neutral Methyl 3-(bromomethyl)benzoate stays in the EtOAc.

    • Action: Separate layers.[2][4] Discard the organic layer (contains the genotoxin).

  • Controlled Basification:

    • Cool the aqueous acidic layer to 0–5°C (Ice bath).

    • Slowly add Saturated NaHCO₃ or 2N NaOH dropwise.

    • Target: Stop exactly at pH 8.5 – 9.0 .

    • Why? Going to pH 12+ will hydrolyze the ester to the acid impurity (Impurity C).

  • Recovery: Extract the cloudy aqueous mixture with EtOAc (x3), dry over Na₂SO₄, and concentrate.

Module 3: Advanced Troubleshooting
Q: I still see ~1% of the Bromo-ester impurity. How do I scavenge the rest?

A: If the extraction didn't reach <10 ppm levels (required for GTIs), use a Chemical Scavenger before the final workup.

  • Add 0.1 equivalents of a secondary amine (e.g., Morpholine or excess N-methylpiperazine) to the reaction mixture.

  • Stir for 2 hours at room temperature.

  • This converts the lipophilic Bromo-ester into a basic amine derivative.

  • Repeat the Acid Extraction (Module 2). Now, the "scavenged" impurity will protonate and wash away in the aqueous waste, or be separated by polarity in chromatography.

Q: The product is oiling out. How do I get a solid?

A: Benzyl piperazine esters are often low-melting solids or oils as free bases. To obtain a stable solid, convert it to the Dihydrochloride Salt .

  • Dissolve the purified free base in anhydrous Acetone or Ethanol (5 volumes).

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or TMSCl/Methanol dropwise (2.2 equivalents).

  • The salt should precipitate immediately as a white solid.

  • Filter and wash with cold acetone.

    • Note: The HCl salt is hygroscopic; store in a desiccator.

Q: I have "Impurity C" (The Acid). Can I re-esterify?

A: Yes, but it is inefficient. If you detect significant hydrolysis (Mass = Target - 14):

  • Dissolve the mixture in Methanol.

  • Add catalytic Sulfuric Acid or Thionyl Chloride (0.1 eq).

  • Reflux for 1 hour.

  • Perform the workup again. This pushes the acid back to the methyl ester.

Module 4: Process Logic Visualization

Use this decision tree to determine your next step based on analytical data.

Troubleshooting Start Analyze Crude Purity (HPLC) CheckGTI Is Bromo-Ester Present? Start->CheckGTI ActionExtract Perform Acid/Base Extraction (See Module 2) CheckGTI->ActionExtract < 5% ActionScavenge Add Morpholine Scavenger Then Extract CheckGTI->ActionScavenge > 5% CheckAcid Is Acid Impurity Present? ActionSalt Convert to HCl Salt Recrystallize from MeOH/Acetone CheckAcid->ActionSalt No (Pure Base) ActionRester Reflux in MeOH/H2SO4 CheckAcid->ActionRester Yes (>2%) ActionExtract->CheckAcid

Figure 2: Troubleshooting logic for impurity remediation.

References
  • Synthesis of Imatinib/Ponatinib Intermediates

    • Context: Describes the reductive alkylation and substitution methods for benzyl piperazine systems.
    • Source: Loiseleur, O., et al. "Process for the preparation of imatinib."[1] U.S. Patent No. 20,080,103,305. (2008).

    • URL
  • Genotoxic Impurity Control (Alkyl Halides)

    • Context: Guidelines on the removal of alkylating agents (like methyl 3-(bromomethyl)benzoate)
    • Source: Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control."[1] Wiley Series in Drug Discovery and Development. (2010).

    • URL:[Link]

  • Piperazine Purification Methodologies

    • Context: Techniques for handling piperazine emulsions and salt form
    • Source: Organic Syntheses, Coll.[1][5] Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963).[1] (General reference for piperazine alkylation workups).

    • URL:[Link]

  • Ponatinib Synthetic Route (Intermediate Context)

    • Context: Confirms the use of the 3-isomer benzoate intermediates in Pon
    • Source: Huang, W. S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." Journal of Medicinal Chemistry, 53(12), 4701-4719.[1] (2010).[6]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Topic: Stability issues of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate in solution Context: Key intermediate in the synthesis of Ponatinib (Iclusig); motif containing a basic piperazine tail and a reactive methyl e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability issues of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate in solution Context: Key intermediate in the synthesis of Ponatinib (Iclusig); motif containing a basic piperazine tail and a reactive methyl ester.

Executive Technical Summary

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate presents a unique stability profile due to its bifunctional nature: it contains a hydrolytically sensitive ester and a basic tertiary amine (piperazine) .

In solution, this molecule acts as an intramolecular general base. The piperazine nitrogen can deprotonate water molecules or alcoholic solvents, increasing the local concentration of nucleophiles (OH⁻ or RO⁻) near the ester carbonyl. This "self-catalyzing" effect makes the compound significantly more labile than simple methyl benzoate, particularly in non-anhydrous conditions.

Critical Stability Risks:

  • Hydrolysis: Rapid conversion to the corresponding benzoic acid derivative in aqueous buffers (pH > 7).

  • Transesterification: Conversion to ethyl/isopropyl esters if stored in alcoholic solvents.

  • N-Oxidation: Susceptibility of the piperazine ring to oxidative degradation under light/air exposure.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a new peak at [M-14] or [M+14] in my LC-MS after storing samples in methanol."

Diagnosis: Transesterification. You are likely observing the conversion of the Methyl ester (MW ~248) to the solvent ester.

  • Mechanism: Methanol is the native solvent, so no mass change occurs. However, if you used Ethanol , you will see the Ethyl ester (+14 Da). If you used Isopropanol , you will see the Isopropyl ester.

  • Root Cause: The basic piperazine nitrogen catalyzes the attack of the solvent alcohol on the ester carbonyl.

  • Solution:

    • Immediate Action: Switch stock solvent to anhydrous DMSO or Acetonitrile .

    • Prevention: Never store this intermediate in primary alcohols (MeOH, EtOH) for >4 hours, even at 4°C.

Issue 2: "My compound is precipitating out of aqueous buffer during biological assays."

Diagnosis: Isoelectric Precipitation / Solubility Limit.

  • Mechanism: This molecule is amphiphilic. At neutral pH, the piperazine is protonated (cationic), aiding solubility. However, if the solution pH drifts towards the pKa of the piperazine (approx. pH 8.0–9.0) or if the ester hydrolyzes to the zwitterionic/anionic acid form, solubility drops drastically.

  • Root Cause: Hydrolysis of the ester produces the free acid (Benzoic acid derivative), which is less soluble in certain pH ranges than the ester.

  • Solution:

    • Protocol Adjustment: Ensure your assay buffer has sufficient buffering capacity to maintain pH < 7.5.

    • Validation: Verify the identity of the precipitate. If it is the acid hydrolysis product, your stock solution is degraded.

Issue 3: "The purity dropped by 5% overnight while sitting in the autosampler."

Diagnosis: Hydrolytic Degradation (Autosampler Stability).

  • Mechanism: Autosamplers often sit at ambient temperature. If your mobile phase or sample diluent contains water (e.g., 50:50 Water:MeCN), the basic nitrogen will catalyze hydrolysis.

  • Solution:

    • Diluent Change: Use 100% Acetonitrile or DMSO as the sample diluent.

    • Temperature: Ensure autosampler is set to 4°C.

    • Acidification: Adding 0.1% Formic Acid to the sample vial stabilizes the amine (forms the salt), reducing its catalytic activity against the ester.

Degradation Pathways & Mechanisms

The following diagram illustrates the three primary degradation pathways researchers must mitigate.

StabilityPathways Target Methyl 3-[(4-methylpiperazin-1-yl) methyl]benzoate (Target Molecule) Acid Degradation Product A: Benzoic Acid Derivative (Hydrolysis) Target->Acid + H2O / Base (Rapid) Ester Degradation Product B: Ethyl/Isopropyl Ester (Transesterification) Target->Ester + ROH (Ethanol/IPA) (Medium Risk) Oxide Degradation Product C: Piperazine N-Oxide (Oxidation) Target->Oxide + O2 / Light / Peroxides (Slow) Water Aqueous Buffer (pH > 7) Water->Target Alcohol Alcoholic Solvents (EtOH, IPA) Alcohol->Target Air Air / Light Storage Air->Target

Figure 1: Primary degradation pathways. The red pathway (Hydrolysis) is the most common failure mode in biological buffers.

Solvent Compatibility Matrix

Use this table to select the correct vehicle for storage and experimentation.

Solvent SystemStability RatingRisk FactorRecommendation
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)LowPreferred for stock solutions (10–100 mM). Store at -20°C.
Acetonitrile ⭐⭐⭐⭐ (Good)LowGood for short-term handling and LC-MS prep.
Methanol ⭐⭐⭐ (Caution)MediumAcceptable only if anhydrous. Trace water causes hydrolysis.
Ethanol / IPA ⭐ (Poor)HighAvoid. Rapid transesterification (ester exchange).
Water (pH 7.4) ⭐ (Poor)HighUse immediately. Half-life < 24h at RT due to self-catalysis.
Water (pH < 4) ⭐⭐⭐ (Moderate)MediumProtonation of piperazine slows hydrolysis (electrostatic repulsion).

Standardized QC Protocol

To validate the integrity of your material before use in critical assays (e.g., coupling reactions for Ponatinib synthesis or biological screening), use this self-validating HPLC method.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidifies amine to prevent tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Benzoate absorption) and 230 nm.

Acceptance Criteria
  • Main Peak: Retention time approx. 4.5–5.5 min (system dependent).

  • Impurity A (Acid): Elutes earlier than main peak (more polar). Limit: < 1.0%.

  • Impurity B (N-Oxide): Elutes slightly earlier than main peak. Limit: < 0.5%.

Step-by-Step Validation Workflow
  • Blank Injection: Inject pure DMSO to ensure no carryover.

  • Standard Injection: Inject fresh stock (stored at -80°C/-20°C).

  • Test Sample: Inject the working solution.

  • Calculation:

    
    
    If Purity < 95%, repurify via recrystallization (hexane/ethyl acetate) or flash chromatography.
    

References

  • Ariad Pharmaceuticals. (2010). Discovery of Ponatinib (AP24534): A Potent, Pan-BCR-ABL Inhibitor for the Treatment of Imatinib-Resistant Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24826799 (Ponatinib Intermediate). PubChem.[1] Link(Note: General reactivity inferred from bromomethyl precursor and final Ponatinib structure).

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • European Medicines Agency. (2013). Assessment Report: Iclusig (Ponatinib). (Details on impurity profiles including N-oxides and hydrolysis products). Link

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate. This document is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high purity for this compound. As a molecule possessing both a basic tertiary amine and a hydrolytically sensitive ester functional group, its purification requires a nuanced approach that balances the removal of impurities with the preservation of the target compound's integrity.

This guide provides a series of troubleshooting questions and answers, detailed experimental protocols, and the scientific rationale behind each recommended step.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate in a direct question-and-answer format.

Initial Assessment & Strategy

Q1: What are the most likely impurities in my crude reaction mixture?

A1: The impurity profile is dictated by the synthetic route, but for a typical synthesis involving the reaction of a methyl 3-(halomethyl)benzoate with 1-methylpiperazine, the following impurities are common:

  • Unreacted Starting Materials: Methyl 3-(halomethyl)benzoate and 1-methylpiperazine.

  • Side-Products: Bis-alkylation products where the piperazine nitrogen is quaternized or where a single piperazine molecule has reacted with two benzoate molecules.

  • Hydrolysis Product: 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid, formed by the hydrolysis of the methyl ester group during the reaction or workup.

The physicochemical properties of these potential impurities are key to designing a separation strategy.

Table 1: Common Impurities and Their Differentiating Properties

Compound NameStructureKey Functional GroupsAcidity/BasicityExpected Polarity
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (Product) C13H18N2O2Tertiary Amine, EsterBasic Moderately Polar
Methyl 3-(bromomethyl)benzoateC9H9BrO2Ester, Alkyl HalideNeutralNon-polar
1-MethylpiperazineC5H12N2Secondary & Tertiary AmineStrongly Basic Polar
3-[(4-methylpiperazin-1-yl)methyl]benzoic acidC13H18N2O2Tertiary Amine, Carboxylic AcidAmphoteric Highly Polar

Q2: How can I quickly assess the purity of my crude product before committing to a large-scale purification method?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative analysis.[1] By visualizing the starting materials and the product, you can monitor the reaction's progress and identify the number of impurities.

  • Recommended TLC System:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of a moderately polar and a polar solvent is a good starting point. For example, 95:5 Dichloromethane (DCM) / Methanol.

    • Pro-Tip: Due to the basic nature of your product, it may streak on the acidic silica plate. To mitigate this, add a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide, to the mobile phase. This neutralizes the acidic sites on the silica, resulting in sharper spots.

    • Visualization: Use a UV lamp (254 nm) to see the aromatic rings. You can also use a potassium permanganate stain, which will react with the amine functionality.

Purification Workflow: A Decision-Making Guide

The choice of purification strategy depends on the nature and quantity of the impurities. The following diagram outlines a logical workflow.

PurificationWorkflow start Crude Product Purity < 95%? assess_impurities Assess Impurities via TLC/NMR start->assess_impurities acid_base Acid-Base Extraction assess_impurities->acid_base Non-basic or highly basic starting materials present? column_chrom Column Chromatography assess_impurities->column_chrom Impurities have similar basicity to product? acid_base->column_chrom Purity still insufficient or polar impurities remain final_product Pure Product (>99%) acid_base->final_product Purity > 99% recrystallize Recrystallization column_chrom->recrystallize Oily product or minor impurities remain column_chrom->final_product Purity > 99% recrystallize->final_product Crystalline solid obtained

Caption: Decision workflow for purifying Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate.

Common Purification Issues & Solutions

Q3: My crude product is contaminated with non-basic starting materials (e.g., methyl 3-(bromomethyl)benzoate). What is the most efficient removal method?

A3: Acid-base extraction is the ideal first step.[2][3] This technique exploits the basicity of the piperazine nitrogen. By washing the organic solution of your crude product with an aqueous acid (e.g., 1M HCl), your basic product will become protonated, forming a water-soluble salt that partitions into the aqueous layer. Neutral organic impurities, like the starting halide, will remain in the organic layer, which can then be discarded.

The Causality: The lone pair of electrons on the tertiary amine nitrogen is readily protonated by an acid. The resulting ammonium salt is ionic and therefore highly soluble in water, while the neutral starting material has very low water solubility.

AcidBaseExtraction cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basify & Re-extract organic_start Organic Layer (DCM or EtOAc) - Product (Base) - Neutral Impurity aqueous_acid Aqueous Layer (1M HCl) organic_start->aqueous_acid Shake in Separatory Funnel organic_end Organic Layer (Discard) - Neutral Impurity aqueous_end Aqueous Layer (Keep) - Product (Salt) aqueous_product Aqueous Layer - Product (Salt) aqueous_end->aqueous_product Proceed to Recovery add_base Add Base (e.g., Na2CO3 until pH > 10) aqueous_product->add_base add_organic Add Fresh Organic Solvent add_base->add_organic final_organic Organic Layer (Keep) - Product (Base, Purified) final_aqueous Aqueous Layer (Discard)

Caption: Workflow for purification via acid-base extraction.

Q4: My product streaks severely during silica gel column chromatography, leading to poor separation. How can I resolve this?

A4: This is a classic problem when purifying basic amines on standard silica gel, which is inherently acidic (due to Si-OH groups).[4][5] The strong interaction between the basic amine and acidic silica causes the streaking (tailing). There are two excellent solutions:

  • Mobile Phase Modification: Add a small quantity (0.5-1%) of a volatile competing base, like triethylamine (TEA) or 2-propanolamine, to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.[5]

  • Use a Modified Stationary Phase: Employ an amine-functionalized silica gel column (often labeled "NH2" or "Amino"). These columns have a less acidic surface that minimizes the problematic interactions with basic analytes, often allowing for the use of simpler, non-basic mobile phases like Hexane/EtOAc.[4]

Table 2: Comparison of Chromatographic Strategies for Amine Purification

StrategyAdvantagesDisadvantagesBest For
Silica Gel + Amine Additive Uses standard, inexpensive silica gel.Can be difficult to remove the amine additive from the final product. Requires careful solvent system optimization.General purpose purification when specialized columns are not available.
Amine-Functionalized Silica Excellent peak shape without additives. Often provides better separation. Simpler mobile phases.[4]More expensive than standard silica gel.High-resolution separation of basic compounds, especially when removing closely-eluting impurities.
Reversed-Phase (C18) HPLC Excellent for polar compounds and final purity analysis.Requires HPLC equipment. Mobile phase pH must be controlled (typically high pH for amines).[4]Final polishing step to achieve >99.5% purity or for analytical confirmation.

Q5: I suspect my product is degrading. My NMR shows a new peak consistent with a carboxylic acid. What is causing this and how can I prevent it?

A5: The methyl benzoate ester is susceptible to hydrolysis, especially under strong basic or acidic conditions.[6][7]

  • Base-Catalyzed Hydrolysis: Prolonged exposure to strong aqueous bases (e.g., NaOH, KOH) during workup will convert the ester to the corresponding carboxylate salt.

  • Acid-Catalyzed Hydrolysis: While generally more stable to acid, heating in the presence of strong aqueous acid can also lead to hydrolysis.

Preventative Measures:

  • During an acid-base extraction, perform the steps quickly and at room temperature or below.

  • When basifying the aqueous layer to recover your product, use a milder base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) instead of sodium hydroxide.

  • Avoid unnecessarily long reaction or workup times where the compound is exposed to aqueous acid or base.

Section 2: Detailed Purification Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Always use appropriate personal protective equipment (PPE).

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to remove neutral organic impurities and excess 1-methylpiperazine.

  • Dissolution: Dissolve the crude product (1.0 g) in a suitable organic solvent (20 mL), such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.

  • Acid Wash: Add 20 mL of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your protonated product.

  • Back-Extraction (Optional): To ensure complete recovery, add another 10 mL of 1M HCl to the organic layer, shake, and combine the aqueous layer with the first extract.

  • Discard Organic Layer: The remaining organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add solid sodium carbonate (Na₂CO₃) or a saturated aqueous solution with stirring until the pH is >10 (check with pH paper). You may observe the product precipitating or turning the solution cloudy.

  • Product Extraction: Return the basified aqueous solution to the separatory funnel. Add 20 mL of fresh DCM or EtOAc. Shake vigorously and allow the layers to separate.

  • Collection: Drain the organic layer (which now contains your purified, free-base product) into a clean flask.

  • Repeat Extraction: Extract the aqueous layer two more times with 10 mL portions of the organic solvent to maximize recovery.

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is for separating the product from impurities with similar basicity but different polarity.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 100% Hexane or 98:2 Hexane/EtOAc).

  • Mobile Phase Preparation: Prepare your mobile phase. A good starting point is a gradient of Ethyl Acetate in Hexane. Crucially, add 0.5% triethylamine (TEA) to both solvents to prevent peak tailing.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally provides better separation than loading the sample as a liquid. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 0.5% TEA) and gradually increase the polarity by increasing the percentage of Ethyl Acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note: TEA has a boiling point of 89.5 °C, so it can often be removed with the solvent on a rotary evaporator, possibly with gentle heating.

Protocol 3: Recrystallization

This method is ideal for a final polishing step if the product is a solid and has a purity of >90%.

  • Solvent Screening: In small test tubes, test the solubility of your impure product in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, hexane) at room temperature and upon heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (e.g., EtOAc/Hexane or Ethanol/Water) may also be effective.

  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Section 3: Purity Verification

After purification, it is essential to confirm the purity and identity of the final product.

  • ¹H NMR Spectroscopy: A proton NMR spectrum should show the disappearance of impurity signals. The integration of the peaks should correspond to the number of protons in the molecule. For Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, expect to see signals for the aromatic protons, the benzylic methylene (-CH₂-), the piperazine methylenes, the N-methyl group, and the ester methyl group.

  • RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography is a powerful quantitative technique. A typical method would use a C18 column with a mobile phase gradient of acetonitrile and water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[8] A pure sample should result in a single, sharp peak.

By applying these troubleshooting strategies and detailed protocols, researchers can overcome the common challenges associated with the purification of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate and achieve the high level of purity required for subsequent applications.

References

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, 2022(3), M1449. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
  • Google Patents. (n.d.). CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4223. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • ResearchGate. (2015). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic acid esters, Benzoates. Retrieved from [Link]

  • ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • SpringerLink. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • ACS Publications. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(5), 873–878. Retrieved from [Link]

  • ACS Publications. (2002). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 2(4), 281–289. Retrieved from [Link]

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • ACS Publications. (1971). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Journal of the American Chemical Society, 93(12), 2897–2905. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • Chegg. (2019, August 7). Solved NMR spectra of methyl benzoate and methyl. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate Synthesis

Welcome to the technical support center for the synthesis of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this target molecule.

I. Troubleshooting Guide: From Benchtop to Scale-Up

This section addresses specific problems that may arise during the synthesis of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, with a focus on issues that become more pronounced during scale-up.

Problem 1: Low Yield in the Bromination of Methyl m-toluate

The initial step, the free-radical bromination of methyl m-toluate to form methyl 3-(bromomethyl)benzoate, is critical for the overall yield.

Potential Causes:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material.

  • Side Reactions: Over-bromination can lead to the formation of dibrominated and other polysubstituted byproducts. Electronegative substituents on the aromatic ring can hinder the reaction.[1][2]

  • Initiator Decomposition: The radical initiator, such as AIBN or benzoyl peroxide, may decompose prematurely if the temperature is too high.

Solutions & Explanations:

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain a steady reflux temperature (typically 70-80°C in a solvent like carbon tetrachloride) to ensure a consistent rate of radical initiation and propagation.[3]

    • Portion-wise Addition of NBS: Adding N-Bromosuccinimide (NBS) in portions can help to control the concentration of bromine radicals and minimize over-bromination.[3]

    • Monitoring Reaction Progress: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.[3]

  • Initiator Selection and Handling:

    • Choose an initiator with a suitable half-life at the desired reaction temperature. AIBN is a common choice for this reaction.[3]

    • Ensure the initiator is fresh and has been stored correctly to prevent premature decomposition.

Experimental Protocol: Synthesis of Methyl 3-(bromomethyl)benzoate [3]

  • In a suitable reaction vessel, dissolve methyl m-toluate in a non-polar solvent such as carbon tetrachloride.

  • Add a catalytic amount of a radical initiator (e.g., AIBN).

  • Add N-Bromosuccinimide (NBS) (approximately 1.1-1.2 equivalents) portion-wise to the solution.

  • Heat the mixture to reflux (70-80°C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate to neutralize any remaining HBr.[4]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Problem 2: Formation of Impurities during Nucleophilic Substitution

The reaction between methyl 3-(bromomethyl)benzoate and N-methylpiperazine can be prone to side reactions, especially at a larger scale.

Potential Causes:

  • Over-alkylation of N-methylpiperazine: The product, Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, can act as a nucleophile and react with another molecule of methyl 3-(bromomethyl)benzoate, leading to a quaternary ammonium salt byproduct.

  • Reaction with Solvent: If a nucleophilic solvent is used, it may compete with N-methylpiperazine.

  • Base-Mediated Side Reactions: The presence of a strong base can promote elimination reactions or other undesired pathways.

Solutions & Explanations:

  • Control Stoichiometry: Use a slight excess of N-methylpiperazine (e.g., 1.2-1.5 equivalents) to favor the desired mono-alkylation and minimize the formation of the quaternary salt.[5]

  • Solvent Selection: Employ a non-nucleophilic solvent like acetonitrile or ethanol/water mixtures.[5][6]

  • Base Selection: Use a mild inorganic base like potassium carbonate or sodium bicarbonate to scavenge the HBr formed during the reaction.[6][7] This is generally preferred over strong organic bases which can lead to more side products.

  • Temperature Management: Maintain a moderate reaction temperature (e.g., reflux in acetonitrile) to ensure a reasonable reaction rate without promoting side reactions.[6]

Problem 3: Difficulties in Product Purification

Isolating pure Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate can be challenging due to the presence of unreacted starting materials and side products.

Potential Causes:

  • Similar Polarity of Product and Impurities: The desired product and some byproducts may have similar polarities, making chromatographic separation difficult.

  • Water Solubility of the Product: The product has some water solubility, which can lead to losses during aqueous workup.

  • Emulsion Formation: During extraction, emulsions can form, complicating phase separation.

Solutions & Explanations:

  • Aqueous Workup Optimization:

    • After the reaction, the solvent can be evaporated, and the residue dissolved in water and extracted with a suitable organic solvent like ethyl acetate.[6]

    • To break emulsions, adding brine (saturated NaCl solution) can be effective.

  • Chromatography:

    • Flash column chromatography on silica gel is a common method for purification.[6]

    • A typical eluent system is a mixture of dichloromethane and methanol (e.g., 95:5).[6]

  • Crystallization/Precipitation:

    • The purified product can often be obtained as a solid by suspending the concentrated fractions in a mixture of diethyl ether and pentane, followed by filtration.[6]

    • For the hydrochloride salt, precipitation can be achieved by acidifying the solution with dilute hydrochloric acid and adding sodium chloride to saturation.[5]

Workflow for Nucleophilic Substitution and Purification

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix Methyl 3-(bromomethyl)benzoate, N-methylpiperazine, and base in solvent reflux Reflux and monitor by TLC start->reflux evaporate Evaporate Solvent reflux->evaporate dissolve Dissolve in Water evaporate->dissolve extract Extract with Ethyl Acetate dissolve->extract dry Dry Organic Layer extract->dry evaporate2 Evaporate Solvent dry->evaporate2 chromatography Flash Chromatography evaporate2->chromatography precipitate Precipitate/Crystallize chromatography->precipitate product Pure Product precipitate->product

Caption: General workflow for the synthesis and purification.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with methyl 3-(bromomethyl)benzoate?

A1: Methyl 3-(bromomethyl)benzoate is a corrosive and lachrymatory substance.[8] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also harmful if swallowed and can cause severe skin burns and eye damage.[8]

Q2: Are there alternative, more environmentally friendly synthesis routes?

A2: While the bromination/nucleophilic substitution route is common, other methods are being explored.

  • Enzymatic Synthesis: For the esterification step, lipase-catalyzed reactions in organic media have been reported as a greener alternative to traditional acid-catalyzed methods.[9]

  • Solid Acid Catalysts: The use of recoverable solid acid catalysts for esterification can reduce the generation of acidic wastewater.[10]

  • Reductive Amination: A direct reductive amination of a suitable aldehyde with 1-methylpiperazine using a reducing agent like sodium triacetoxyborohydride can be an efficient and scalable alternative.[7] This method often proceeds with high yields (95-99%).[7]

Reductive Amination Workflow

G aldehyde Methyl 3-formylbenzoate product Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate aldehyde->product amine N-methylpiperazine amine->product reducing_agent Sodium Triacetoxyborohydride reducing_agent->product in situ imine formation and reduction

Caption: Simplified reductive amination pathway.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis, especially during process development and scale-up.[11]

Q4: What are the optimal storage conditions for methyl 3-(bromomethyl)benzoate?

A4: Methyl 3-(bromomethyl)benzoate should be stored in a cool, dry place, typically at 2-8°C.[12] It is sensitive to moisture and should be kept in a tightly sealed container to prevent hydrolysis of the ester and the benzyl bromide functionalities.

Q5: Can you provide a table summarizing the key reaction parameters for scale-up?

A5:

ParameterLaboratory Scale (e.g., 1-10 g)Pilot/Production Scale (e.g., >1 kg)Key Considerations for Scale-Up
Solvent Volume Typically 10-20 mL/g of limiting reagentLower solvent to reactant ratio (e.g., 5-10 L/kg)Efficient stirring and heat transfer become critical.
Reagent Addition Manual addition via dropping funnelControlled addition via pumpExothermic reactions require careful control of addition rate to manage temperature.
Temperature Control Heating mantle or oil bathJacketed reactor with automated temperature controlMaintaining a consistent internal temperature is crucial for reaction consistency and safety.
Workup Separatory funnel extractionsLiquid-liquid extraction in a larger vessel or continuous extractionPhase separation can be slower; potential for emulsion formation increases.
Purification Flash column chromatographyCrystallization, distillation, or preparative HPLCChromatography is less practical at large scales; developing a robust crystallization process is often necessary.

III. References

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Google Patents. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.

  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

  • PubMed. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

  • PubChem. Methyl 3-(bromomethyl)benzoate. [Link]

  • Google Patents. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. [Link]

  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Current Status: Online Agent: Senior Application Scientist (Medicinal Chemistry & Assay Development) Ticket ID: SOL-583032-OPT Subject: Overcoming Assay Precipitation and Variability for Ponatinib Intermediate Compound P...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Medicinal Chemistry & Assay Development) Ticket ID: SOL-583032-OPT Subject: Overcoming Assay Precipitation and Variability for Ponatinib Intermediate

Compound Profile & The Core Challenge

User: "Why is this specific compound crashing out in my standard PBS buffers?"

Scientist Analysis: To solve the solubility issue, we must first deconstruct the molecule. You are working with Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS 583032-27-5), a critical intermediate in the synthesis of the BCR-ABL inhibitor Ponatinib (Iclusig).

Its structure creates a "bipolar" solubility conflict:

  • The Hydrophobic Core (The Problem): The methyl benzoate ester is highly lipophilic (LogP ~2.5–3.0). It resists solvation in water.[1][2]

  • The Basic Handle (The Solution): The N-methylpiperazine tail contains a basic nitrogen (pKa ≈ 8.5).

The Root Cause: In standard assay buffers (pH 7.4), the piperazine is only partially protonated. The lipophilic ester dominates, leading to rapid precipitation (the "crash out") or the formation of colloidal aggregates that cause false positives in enzymatic assays.

Troubleshooting Module: The "Solvent Shock" Protocol

Issue: Direct dilution from high-concentration DMSO stock (e.g., 10 mM) into aqueous buffer causes immediate turbidity.

Mechanism: When a DMSO stock hits water, the dielectric constant changes instantly. If the compound concentration exceeds its thermodynamic solubility limit before mixing is complete, it nucleates and precipitates.

Corrective Protocol: The Intermediate Dilution Method

Do not dilute directly from 100% DMSO to 1% DMSO in one step. Use an intermediate "step-down" to keep the compound solubilized during the transition.

Step-by-Step Workflow:
  • Master Stock: Prepare 10 mM stock in 100% DMSO.

  • Serial Dilution: Perform all serial dilutions in 100% DMSO (not buffer).

  • Intermediate Plate: Transfer aliquots to an intermediate plate containing 10-20% DMSO/Buffer mix.

  • Assay Plate: Transfer from Intermediate Plate to the final Assay Plate (Final DMSO < 1%).

Visualization: The Anti-Precipitation Workflow

DilutionWorkflow cluster_0 Step 1: Master Stock cluster_1 Step 2: Serial Dilution cluster_2 Step 3: Intermediate cluster_3 Step 4: Final Assay Stock 10mM Compound (100% DMSO) Serial Dilution Series (100% DMSO) Stock->Serial Dilute Inter Intermediate Plate (10% DMSO / 90% Buffer) Serial->Inter 1:10 Transfer (Prevents Shock) Assay Assay Plate (1% DMSO / Buffer) Inter->Assay 1:10 Transfer (Final Assay Conc) caption Figure 1: Step-wise dilution strategy to prevent 'Solvent Shock' precipitation.

Troubleshooting Module: pH Optimization (The Proton Switch)

Issue: The compound is soluble at pH 4.0 but precipitates at pH 7.4 or 8.0.

Scientific Logic: The N-methylpiperazine nitrogen has a pKa of approximately 8.5.

  • pH < 6.5: The nitrogen is fully protonated (

    
    ). The molecule becomes a cationic salt, highly soluble in water.
    
  • pH > 7.5: The nitrogen deprotonates to the free base. The lipophilic ester dominates, and solubility drops drastically.

Corrective Protocol: Buffer & Salt Selection
ParameterRecommendationRationale
Salt Form HCl Salt Do not use the free base oil. Convert to the Dihydrochloride (2HCl) salt for better initial dissolution.
Assay Buffer Bis-Tris (pH 6.5) If your enzyme/target tolerates it, lower the pH to 6.0–6.5. This keeps the piperazine charged.
Buffer Additive Citrate or Acetate If testing at low pH, use Citrate buffers; they solubilize basic amines better than Phosphate.

Troubleshooting Module: Colloidal Aggregation (False Positives)

Issue: You see steep inhibition curves (Hill slope > 2.0) or inconsistent IC50 values.

Diagnosis: This compound is a "Promiscuous Inhibitor." At neutral pH, near its solubility limit, it forms colloidal aggregates (micelles) that sequester enzymes non-specifically. This is a common artifact in kinase assays involving lipophilic-basic intermediates.

Corrective Protocol: Detergent Strategy

You must add a non-ionic detergent to your assay buffer. Detergents disrupt the formation of these colloids.

  • Reagent: Triton X-100 (0.01%) or Tween-20 (0.005%).

  • Validation: If the IC50 increases (potency decreases) after adding detergent, the original activity was likely an artifact of aggregation.

Visualization: Aggregation Decision Tree

AggregationTree Start Observed Inhibition CheckSlope Check Hill Slope Start->CheckSlope Steep Slope > 2.0 (Suspicious) CheckSlope->Steep Normal Slope ~ 1.0 CheckSlope->Normal AddDet Add 0.01% Triton X-100 Steep->AddDet ReTest Re-test IC50 AddDet->ReTest Result1 IC50 Unchanged: True Inhibitor ReTest->Result1 Result2 IC50 Increases/Loss of Activity: False Positive (Aggregation) ReTest->Result2 caption Figure 2: Decision tree for identifying false positives caused by colloidal aggregation.

Comparative Solubility Data

Use this table to select the correct vehicle for your experiments.

Solvent / MediumEstimated SolubilityApplication Notes
DMSO > 50 mMIdeal Master Stock. Stable at -20°C.
Ethanol ~ 10-20 mMGood for cell culture if DMSO is toxic, but volatile.
Water (pH 7.4) < 100 µM (Poor)Danger Zone. High risk of precipitation.
Water (pH 4.0) > 10 mMExcellent. Protonation of piperazine drives solubility.
PBS + 0.01% Tween ~ 500 µMDetergents extend the solubility window at neutral pH.

Frequently Asked Questions (FAQ)

Q: Can I use ultrasonic sonication to force the compound into solution? A: Use caution. While sonication helps initial dissolution, it creates a supersaturated solution. The compound may re-precipitate over time (e.g., during a 2-hour incubation), leading to "noisy" data. It is better to use the Intermediate Dilution Method (Module 2) or adjust pH.

Q: I am doing a cell-based assay. How do I keep it soluble in media? A: Cell media (DMEM/RPMI) is buffered to pH 7.4, which is problematic.

  • Pre-complex the compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) . A 1:2 molar ratio usually stabilizes the lipophilic ester.

  • Ensure the final DMSO concentration is 0.5% to aid solubility without killing cells.

Q: Is this compound light sensitive? A: Benzoate esters are generally stable, but piperazine derivatives can be prone to oxidation (N-oxide formation) over long periods. Store DMSO stocks in amber vials at -20°C.

References

  • Huang, W. S., et al. (2010).[3] Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant.[3] Journal of Medicinal Chemistry, 53(12), 4701–4719.[3] Link

  • Simeonov, A., et al. (2017).[4] Assay Interference by Aggregation.[5] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and pKa effects). Link

  • PubChem Database. (2024). Compound Summary for CID 24826799 (Ponatinib) and related intermediates.[6] National Center for Biotechnology Information. Link

Sources

Optimization

Work-up procedure modifications for better yield of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Case ID: PON-INT-03 Status: Active Subject: Work-up procedure modifications for yield improvement Context: Key intermediate for Ponatinib (and Imatinib analogs) synthesis. Executive Summary: The "Amphiphilic Trap" The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PON-INT-03 Status: Active Subject: Work-up procedure modifications for yield improvement Context: Key intermediate for Ponatinib (and Imatinib analogs) synthesis.

Executive Summary: The "Amphiphilic Trap"

The synthesis of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (typically via nucleophilic substitution of methyl 3-(bromomethyl)benzoate with N-methylpiperazine) often suffers from yield loss during work-up, not reaction failure.

The core issue is the molecule's amphiphilic nature . It contains a lipophilic benzoate tail and a hydrophilic, basic piperazine head.

  • If pH is too low (< 7): The piperazine protonates, becoming highly water-soluble. You lose product to the aqueous waste.

  • If pH is too high (> 12): The methyl ester hydrolyzes to the carboxylic acid (zwitterion), which is difficult to extract and renders the intermediate useless for the next step (amide coupling).

This guide provides a precision-engineered work-up protocol to navigate this narrow pH window and manage the surfactant-like properties of the product.

Troubleshooting Matrix

Identify your specific failure mode below before proceeding to the protocol.

SymptomProbable CauseCorrective Action
Low Yield (<50%) Product lost to aqueous layer due to protonation (pH < 8).Adjust aqueous layer to pH 9.5–10.0 using sat.

and re-extract with DCM.
Missing Methyl Group Ester hydrolysis caused by using strong base (NaOH/KOH) or heat during work-up.STOP. Use weaker bases (

,

). Keep work-up temperature < 25°C.
Persistent Emulsion Piperazine moiety acting as a surfactant; presence of fine inorganic solids (

).
Filter reaction mixture through Celite before adding water. Add brine to the aqueous phase.
Impurity: Excess Amine Residual N-methylpiperazine co-extracted.Perform a "pH-Swing" wash (see Section 4) or high-vacuum drying (b.p. of amine is ~138°C).
Oil won't solidify Product is naturally a low-melting solid/oil.Do not force solidification. Use as a crude oil for the next step or convert to HCl salt for storage.

Critical Deep-Dive: The pH-Solubility Window

The success of this isolation depends entirely on the protonation state of the N-methylpiperazine moiety (pKa


 5.6 and 9.0).
The Protocol Logic
  • Target pH 10: You must deprotonate the piperazine to make it neutral (lipophilic).

  • Avoid NaOH: Sodium hydroxide creates local "hotspots" of high pH (>14) that rapidly attack the methyl ester.

  • Buffer Choice: Saturated Sodium Carbonate (

    
    ) buffers around pH 10.5-11, which is the "Sweet Spot"—basic enough to free-base the amine, but mild enough to spare the ester.
    

pH_Logic cluster_0 pH Zones Acid pH < 7 (Acidic) Result_Acid Product Protonated (Water Soluble) YIELD LOSS Acid->Result_Acid SweetSpot pH 9.5 - 10.5 (Carbonate Buffer) Result_Sweet Product Neutral (DCM Soluble) OPTIMAL YIELD SweetSpot->Result_Sweet Base pH > 12 (Hydroxide) Result_Base Ester Hydrolysis (Benzoic Acid Formed) PRODUCT DESTRUCTION Base->Result_Base

Figure 1: The narrow pH window required for successful extraction. Note that pH > 12 leads to irreversible product degradation.

Optimized Work-Up Protocol

Objective: Isolate Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate with >90% yield and <5% residual N-methylpiperazine.

Reagents Required[1][2][3][4][5][6]
  • Dichloromethane (DCM) – Superior to Ethyl Acetate for piperazines.

  • Saturated

    
     (aq).
    
  • Saturated Brine (NaCl).

  • Celite (diatomaceous earth).

Step-by-Step Procedure
Step 1: Solids Removal (The Anti-Emulsion Step)
  • Context: The reaction (typically in Acetone, ACN, or DMF) generates inorganic salts (

    
     or 
    
    
    
    ). These fine particulates stabilize emulsions.
  • Action: Before adding ANY water, filter the reaction mixture through a pad of Celite. Rinse the pad with the reaction solvent.[1]

  • Result: A clear organic filtrate.

Step 2: Solvent Swap (If applicable)
  • If the reaction solvent was DMF or Acetone, concentrate under reduced pressure to a minimum volume (do not dry completely to avoid thermal stress).

  • Redissolve the residue in DCM (Dichloromethane) .

    • Why DCM? Piperazine derivatives partition better into chlorinated solvents than esters/ethers.

Step 3: The "Soft" Quench
  • Add Saturated

    
      solution to the DCM phase.
    
  • Monitor: Check pH of the aqueous layer. It must be

    
     10.
    
  • Troubleshooting: If pH is < 9, add more carbonate. Do NOT add NaOH pellets.

Step 4: Phase Separation
  • Separate the layers.[1] Keep the organic (bottom) layer.

  • Back-Extraction: Extract the aqueous layer twice more with DCM.

    • Note: The product is slightly water-soluble even as a free base. Single extractions leave ~15% yield behind.

Step 5: The "Impurity Purge" Wash
  • Combine organic layers.

  • Wash with 50% Brine (1:1 Sat. Brine : Water).[2]

    • Mechanism:[3][4] Excess N-methylpiperazine is highly water-soluble (

      
      ). The product is lipophilic (
      
      
      
      ). This wash pulls out the unreacted reagent.
  • Dry over

    
    , filter, and concentrate.
    

Advanced Purification: The HCl Salt Option

If the crude oil is still impure (contains >10% starting amine), do not distill (high thermal risk). Convert to the hydrochloride salt.[5]

  • Dissolve crude oil in minimal Ethanol or MeOH.

  • Cool to 0°C.

  • Add 2.0 equivalents of 4M HCl in Dioxane dropwise.

  • Add Diethyl Ether or MTBE to precipitate the salt.

  • Filter the solid.

    • Advantage:[4][6] The dihydrochloride salt of the product crystallizes well; the salt of excess N-methylpiperazine often remains in the mother liquor or can be washed away with cold isopropanol.

Visual Workflow

WorkUp_Flow Reaction Reaction Mixture (Product + KBr + Excess Amine) Filter Filter through Celite Reaction->Filter Solids Solid Waste (KBr) Filter->Solids Remove Filtrate Clear Filtrate Filter->Filtrate Evap Concentrate Solvent Filtrate->Evap DCM_Add Redissolve in DCM Evap->DCM_Add Wash_Base Add Sat. Na2CO3 (pH 10) DCM_Add->Wash_Base Split Phase Separation Wash_Base->Split Aq_Layer Aqueous Layer (Discard) Split->Aq_Layer Top Layer Org_Layer Organic Layer (Product + Impurities) Split->Org_Layer Bottom Layer Wash_Brine Wash w/ 50% Brine (Removes Excess N-Me-Piperazine) Org_Layer->Wash_Brine Dry Dry (Na2SO4) & Evaporate Wash_Brine->Dry Final Final Product (Oil) >90% Yield Dry->Final

Figure 2: Optimized extraction workflow emphasizing solid removal and specific wash steps.

References

  • Ariad Pharmaceuticals, Inc. (2016). Processes for making Ponatinib and intermediates thereof. US Patent 9,493,473 B2. Link

    • Citation Context: Defines the standard industrial route for Ponatinib intermediates and highlights the necessity of scalable work-up procedures.
  • Chem-Impex International. (n.d.). 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid.[6][7][8][9] Link

    • Citation Context: Verifies the chemical structure and the commercial availability of the acid derivative, confirming the ester's role as a precursor.
  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." Journal of Medicinal Chemistry, 53(12), 4701-4719. Link

    • Citation Context: The primary medicinal chemistry paper describing the synthesis of Ponatinib and the handling of the methylpiperazine-benzyl scaffold.
  • Organic Syntheses. (1959). 1-Benzylpiperazine.[10] Org. Synth. 1959, 39, 4. Link

    • Citation Context: Provides foundational techniques for purifying benzyl-piperazine derivatives, specifically regarding pH management during extraction.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of common ana...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of common analytical techniques for the quantification of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, a key intermediate in pharmaceutical synthesis. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document offers a practical framework for method validation, complete with illustrative experimental data and protocols.[1][2][3]

Introduction: The "Why" Behind Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4] For a molecule like Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, this means ensuring that the chosen analytical method can accurately and consistently measure its concentration in a given sample, be it a reaction mixture, a raw material, or a finished product. This guide will explore and compare two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation process is not a one-time event but a continuous lifecycle that begins with method development and extends throughout the method's use to ensure its ongoing fitness for purpose.[5]

Analytical Methodologies: A Comparative Overview

The selection of an appropriate analytical technique is the first critical step. For Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, both HPLC and GC-MS present viable options, each with distinct advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[6][7] HPLC is often the method of choice for routine quality control due to its robustness and precision.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the mass analysis of a mass spectrometer.[6][8][9] GC-MS is particularly useful for the identification and quantification of volatile and semi-volatile compounds.[8] For piperazine derivatives, derivatization may sometimes be necessary to increase volatility.[8]

The following diagram illustrates the general workflow for analytical method validation.

Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Execution Execution cluster_Evaluation Evaluation & Reporting Define_Purpose Define Analytical Purpose & Scope Select_Method Select Analytical Technique (HPLC/GC-MS) Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Perform_Experiments Perform Validation Experiments Develop_Protocol->Perform_Experiments Analyze_Data Analyze Data & Assess Parameters Perform_Experiments->Analyze_Data Document_Results Document in Validation Report Analyze_Data->Document_Results

Caption: A generalized workflow for analytical method validation.

Key Validation Parameters: A Head-to-Head Comparison

The following sections detail the validation parameters as prescribed by the ICH Q2(R1) guidelines and provide a comparative analysis of expected performance for HPLC and GC-MS methods for the analysis of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate.[1][2]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • HPLC-UV: Specificity is typically demonstrated by the separation of the main peak from any other peaks in the chromatogram. Peak purity analysis using a Diode Array Detector (DAD) can further confirm the homogeneity of the analyte peak.

  • GC-MS: Provides a higher degree of specificity. In addition to the retention time, the mass spectrum of the analyte provides a unique fingerprint, allowing for confident identification and differentiation from co-eluting compounds.[6][8]

ParameterHPLC-UVGC-MSRationale
Specificity GoodExcellentGC-MS provides structural information from the mass spectrum, offering a higher degree of certainty in peak identification.
Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations is typically recommended to establish linearity.[2][10]

ParameterHPLC-UVGC-MS
Concentration Range 10 - 150 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
y-intercept Close to zeroClose to zero
Accuracy

The accuracy of an analytical procedure is the closeness of test results obtained by that procedure to the true value. Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Spiked LevelHPLC-UV (% Recovery)GC-MS (% Recovery)
80%99.5%99.2%
100%100.2%100.5%
120%99.8%99.7%
Mean Recovery 99.8% 99.8%
Precision

The precision of an analytical procedure is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Table 1: Comparison of Precision for HPLC-UV and GC-MS Methods

Precision LevelHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (Intra-day) < 1.0%< 1.5%< 2.0%
Intermediate Precision (Inter-day) < 1.5%< 2.0%< 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

ParameterHPLC-UVGC-MS
LOD 0.5 µg/mL0.1 µg/mL
LOQ 1.5 µg/mL0.3 µg/mL
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 2: Robustness Study for the HPLC-UV Method

ParameterVariation%RSD of Results
Flow Rate± 0.1 mL/min< 1.2%
Column Temperature± 2 °C< 1.0%
Mobile Phase Composition± 2% Organic< 1.5%

Table 3: Robustness Study for the GC-MS Method

ParameterVariation%RSD of Results
Injection Temperature± 5 °C< 1.8%
Oven Temperature Ramp± 1 °C/min< 1.5%
Carrier Gas Flow± 0.1 mL/min< 1.3%

Experimental Protocols

The following are representative protocols for the validation of HPLC-UV and GC-MS methods for the analysis of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate.

HPLC-UV Method Protocol

HPLC-UV Method Protocol Start Start Prepare_Mobile_Phase Prepare Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid Start->Prepare_Mobile_Phase Prepare_Standard Prepare Standard Solutions: 10, 25, 50, 100, 150 µg/mL in mobile phase Prepare_Mobile_Phase->Prepare_Standard Set_HPLC_Conditions Set HPLC Conditions: Column: C18 (4.6 x 150 mm, 5 µm) Flow Rate: 1.0 mL/min Detector: UV at 230 nm Column Temp: 30°C Prepare_Standard->Set_HPLC_Conditions Inject_Samples Inject Standard and Sample Solutions Set_HPLC_Conditions->Inject_Samples Analyze_Data Analyze Chromatographic Data: Peak Area vs. Concentration Inject_Samples->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step protocol for the HPLC-UV method.

GC-MS Method Protocol

GC-MS Method Protocol Start Start Prepare_Samples Prepare Samples: Dissolve in Dichloromethane Start->Prepare_Samples Set_GCMS_Conditions Set GC-MS Conditions: Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) Carrier Gas: Helium (1.0 mL/min) Injector: 250°C Oven Program: 100°C (1 min), ramp to 280°C at 15°C/min MS: EI, Scan 50-550 amu Prepare_Samples->Set_GCMS_Conditions Inject_Samples Inject Samples Set_GCMS_Conditions->Inject_Samples Analyze_Data Analyze Data: Total Ion Chromatogram (TIC) and Mass Spectra Inject_Samples->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step protocol for the GC-MS method.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are suitable for the quantitative analysis of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate. The choice between the two methods will depend on the specific requirements of the analysis.

  • For routine quality control and assays where high throughput and precision are paramount, the validated HPLC-UV method is recommended. Its robustness and lower operational complexity make it ideal for a manufacturing environment.

  • For impurity profiling, identification of unknown degradants, and in situations requiring the highest level of specificity, the GC-MS method is superior. The structural information provided by the mass spectrum is invaluable for these applications.

Ultimately, the selection of an analytical method should be based on a thorough understanding of the analytical requirements and the strengths and weaknesses of each technique. This guide provides a framework for making an informed decision and for designing a robust validation strategy in accordance with international regulatory standards.

References

  • Determination of piperazine derivatives in “Legal Highs”. (2025). ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Validation of Analytical Methods according to the New FDA Guidance. (2017). YouTube. [Link]

  • Analytical Method Development and Validation for Quantitative Estimation of Rizatriptan Benzoate. (2013). Pharmaceutica Analytica Acta. [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). MDPI. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. [Link]

  • Quality Guidelines. ICH. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. (2025). ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. [Link]

  • A validated stability-indicating reversed-phase-UPLC method for simultaneous estimation of promethazine hydrochloride, methylparaben, propylparaben and sodium benzoate assay of cough suppressant and antihistamine liquid oral dosage forms. (2024). PubMed. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. [Link]

  • 1225 - Validation of Compendial Procedures. Scribd. [Link]

  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. [Link]

  • Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. The Royal Society of Chemistry. [Link]

  • Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. PubMed. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. (2025). ResearchGate. [Link]

  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. MDPI. [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • Preparation of Methyl 3-nitrobenzoate. University of South Alabama. [Link]

Sources

Comparative

Comparison of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate with its 4-isomer

This guide provides a rigorous technical comparison of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate (the "4-Isomer") and its regioisomer Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (the "3-Isomer"). It focuses...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate (the "4-Isomer") and its regioisomer Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (the "3-Isomer"). It focuses on their roles as critical intermediates in kinase inhibitor synthesis, specifically for the Imatinib (Gleevec) class of tyrosine kinase inhibitors (TKIs).

Synthesis, Characterization, and Application in Kinase Inhibitor Development

Executive Summary: The Regioisomer Divergence

In the development of BCR-ABL tyrosine kinase inhibitors, the 4-Isomer is the canonical intermediate. It provides the essential "tail" moiety of Imatinib, facilitating solubility and binding within the kinase ATP-binding pocket. The 3-Isomer , while chemically similar, serves two critical but distinct functions:

  • Impurity Standard: It acts as a regioisomeric impurity marker during GMP manufacturing.

  • SAR Probe: It is used in Structure-Activity Relationship (SAR) studies to demonstrate the necessity of para-substitution for optimal steric alignment in the kinase cleft.

This guide details the synthetic, spectroscopic, and functional differences between these two isomers.

Physicochemical & Structural Analysis

The primary distinction lies in the substitution pattern on the benzoate ring, which dictates both the spectroscopic signature and the 3D geometry of the final drug molecule.

Comparative Data Table
Feature4-Isomer (Para) 3-Isomer (Meta)
CAS Number 314268-40-1314268-40-1 (Generic Isomer) / Specific CAS varies by salt form
Role Primary Intermediate (Imatinib)Impurity / SAR Analog
Geometry Linear (180° angle)Angular (120° angle)
Physical State (Free Base) Viscous Oil / Low-melting SolidViscous Oil
Physical State (2HCl Salt) White Crystalline Solid (MP: >250°C)Off-white Solid
1H NMR (Aromatic) Symmetric AA'BB' System (2 doublets)Asymmetric ABCD System (Singlet, 2 Doublets, Triplet)
Solubility High in MeOH, DCM; Moderate in WaterHigh in MeOH, DCM; Moderate in Water
pKa (Piperazine N) ~7.5 - 8.0 (Basic)~7.5 - 8.0 (Basic)
Spectroscopic Differentiation Strategy (Self-Validating Protocol)

The Challenge: Both isomers have identical mass (MW: 248.32) and similar polarity, making MS and TLC insufficient for conclusive identification. The Solution: 1H NMR Spectroscopy is the definitive method for differentiation.

  • 4-Isomer (Para): Look for two distinct doublets in the aromatic region (approx. 7.4 ppm and 7.9 ppm) with a coupling constant (J) of ~8 Hz.[1] This indicates a symmetric substitution pattern.

  • 3-Isomer (Meta): Look for a complex pattern: a singlet (isolated proton between substituents), two doublets, and a triplet. The lack of symmetry is the "fingerprint" for the 3-isomer.

Synthetic Pathways & Experimental Protocols

Both isomers are synthesized via Reductive Amination , but they originate from different aldehyde precursors. The efficiency of this reaction is critical for yield and purity.

Pathway Visualization

The following diagram illustrates the parallel synthesis and the divergence in application.

G cluster_0 Starting Materials cluster_1 Reagents cluster_2 Products (Isomers) cluster_3 Downstream Application SM_Para Methyl 4-formylbenzoate (Para-aldehyde) Prod_Para 4-Isomer (Target) Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate SM_Para->Prod_Para Reductive Amination (Yield: 95-99%) SM_Meta Methyl 3-formylbenzoate (Meta-aldehyde) Prod_Meta 3-Isomer (Analog) Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate SM_Meta->Prod_Meta Reductive Amination (Yield: ~90%) Reagents 1-Methylpiperazine + NaBH(OAc)3 / DCM or NaBH4 / MeOH Reagents->Prod_Para Reagents->Prod_Meta Drug Imatinib (Gleevec) (High Potency) Prod_Para->Drug 1. Hydrolysis 2. Coupling w/ Amine Impurity Meta-Analog (Reduced Potency / Impurity) Prod_Meta->Impurity SAR Studies

Caption: Parallel reductive amination pathways for 4- and 3-isomers. The 4-isomer proceeds to Imatinib synthesis, while the 3-isomer serves as a structural probe.

Detailed Protocol: Synthesis of the 4-Isomer

Note: This protocol is adaptable for the 3-isomer by substituting the starting aldehyde.

Objective: Synthesize Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate with >98% purity.

Reagents:

  • Methyl 4-formylbenzoate (1.0 eq)

  • 1-Methylpiperazine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • Dissolve Methyl 4-formylbenzoate in DCM (10 mL/g) under nitrogen atmosphere.

    • Add 1-Methylpiperazine dropwise.

    • Expert Insight: If the reaction is sluggish, add 1-2 drops of Acetic Acid to catalyze imine formation. Stir for 30-60 minutes at Room Temperature (RT).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) in portions over 20 minutes. Caution: Gas evolution (H2) possible.

    • Allow the reaction to warm to RT and stir for 4-12 hours. Monitor by TLC (10% MeOH in DCM) or HPLC.

  • Workup (Self-Validating):

    • Quench with saturated aqueous NaHCO3.

    • Extract the organic layer.[1][2][3] Wash with water and brine.

    • Critical Step: The product is a basic amine. Ensure the aqueous layer pH is >9 during extraction to keep the product in the organic phase.

  • Purification:

    • Dry over Na2SO4 and concentrate in vacuo.

    • Result: The free base is obtained as a pale yellow oil.[1]

    • Salt Formation (Optional but Recommended): Dissolve the oil in ethanol and add HCl/Ethanol to precipitate the dihydrochloride salt (White solid, MP >250°C). This stabilizes the compound for storage.

Yield Expectation: 95-99% (Optimized industrial process).

Performance & Application Analysis

4-Isomer: The "Linear" Linker

The para-substitution of the 4-isomer creates a linear geometry. In the context of Imatinib:

  • Solubility: The N-methylpiperazine tail, protonated at physiological pH, acts as a solubility handle.

  • Binding: The linear extension projects the solubilizing group out of the hydrophobic pocket towards the solvent interface. This minimizes steric clash within the ATP-binding site while maintaining drug solubility.

  • Reactivity: The ester group is highly reactive towards hydrolysis (LiOH/THF/Water) to form the corresponding benzoic acid, which is then converted to the acid chloride for the final coupling step.

3-Isomer: The "Kinked" Analog

The meta-substitution introduces a 120° "kink" in the molecule.

  • Steric Clash: If incorporated into an Imatinib analog, this kink would likely force the piperazine tail to clash with the kinase activation loop or the solvent channel walls, significantly reducing binding affinity (IC50).

  • Impurity Profiling: In GMP manufacturing, the 3-isomer must be controlled. It typically arises from isomeric impurities in the starting material (Methyl 4-formylbenzoate).

    • Detection Limit: HPLC methods using C18 columns can separate these isomers based on their shape selectivity. The 3-isomer typically elutes after the 4-isomer due to different interaction with the stationary phase.

References

  • Synthesis of Imatinib Intermediates

    • Title: A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.[3]

    • Source: ResearchG
    • URL:

  • Physicochemical Properties of Methyl Benzoate Derivatives

    • Title: Methyl 4-[(4-methylpiperazin-1-yl)
    • Source: ChemicalBook.
    • URL:

  • General Synthesis of Benzyl Piperazines

    • Title: Reductive Amination Protocols for Piperazine Derivatives.[3]

    • Source: Sigma-Aldrich / Merck Technical Bulletins.
    • URL:

  • NMR Characterization of Isomers

    • Title: Electrophilic Aromatic Substitution & NMR Interpretation (Methyl Benzo
    • Source: AI in NMR / University Educ
    • URL:

Sources

Validation

A Comparative Cross-Validation of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate: Synthesis, Purity, and In Vitro Biological Performance

Abstract: This guide provides an in-depth, comparative analysis of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, a heterocyclic compound of interest in medicinal chemistry. We present a validated synthesis protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth, comparative analysis of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, a heterocyclic compound of interest in medicinal chemistry. We present a validated synthesis protocol via reductive amination and rigorously compare its performance against its structural isomer, Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, a key intermediate in the synthesis of the anticancer drug Imatinib. The cross-validation is based on key experimental metrics including synthetic yield, purity as determined by High-Performance Liquid Chromatography (HPLC), and a preliminary assessment of biological activity through an in vitro cytotoxicity assay. This document is intended for researchers in drug discovery and process chemistry, offering a practical framework for evaluating novel small molecules and explaining the causal logic behind key experimental choices.

Introduction: The Significance of the Piperazine-Benzoate Scaffold

The piperazine ring is a ubiquitous scaffold in modern pharmacology, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. When coupled with a benzoate moiety, it forms a versatile framework found in a wide array of therapeutic agents, from antipsychotics to potent kinase inhibitors. Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is a compound that belongs to this privileged class. Its structure suggests potential applications as an intermediate for more complex molecules or as a bioactive agent in its own right.[1][2]

The purpose of this guide is to move beyond a simple characterization of the title compound. We aim to establish a robust, cross-validated understanding of its experimental profile. To achieve this, we will synthesize and analyze it alongside its para-substituted isomer, Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate. This direct comparison allows for a nuanced evaluation of how the seemingly minor positional change of the piperazinylmethyl group on the benzoate ring (meta vs. para) influences synthetic accessibility, purity, and ultimately, biological function.

Synthesis and Mechanistic Rationale

The synthesis of N-benzylated piperazines is a cornerstone of medicinal chemistry. While several methods exist, we have selected reductive amination for its high efficiency, operational simplicity, and favorable safety profile.

Primary Synthetic Route: Reductive Amination

The chosen synthetic pathway involves the reaction of Methyl 3-formylbenzoate with 1-methylpiperazine in the presence of a reducing agent.

Causality Behind Experimental Choices:

  • Reactants: Methyl 3-formylbenzoate provides the benzoate backbone with an aldehyde handle, which is ideal for forming an iminium ion intermediate. 1-methylpiperazine is the nucleophile that attacks this intermediate.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Unlike harsher reagents like sodium borohydride, STAB is sufficiently mild to selectively reduce the iminium ion in the presence of the aldehyde, minimizing side reactions such as the reduction of the starting aldehyde to an alcohol. This selectivity is crucial for achieving a high yield of the desired product.[3]

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl3) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.[4]

The reaction proceeds via the formation of an intermediate iminium ion, which is then rapidly reduced by the hydride source to yield the final tertiary amine product.

Diagram: Reductive Amination Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Solvent A Methyl 3-formylbenzoate Mix Combine & Stir (0-5°C to RT, 12h) A->Mix B 1-Methylpiperazine B->Mix C Sodium Triacetoxyborohydride (STAB) C->Mix D Chloroform (CHCl3) D->Mix Workup Aqueous Workup (NaHCO3 solution) Mix->Workup Reaction Quench Extract Extraction (Ethyl Acetate) Workup->Extract Phase Separation Purify Purification (Column Chromatography) Extract->Purify Isolate Crude Product Product Final Product: Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate Purify->Product High Purity Compound

Caption: Workflow for the synthesis of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate.

Experimental Cross-Validation: A Comparative Study

To provide meaningful context to the experimental results, a parallel study was conducted on Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate.

Rationale for Comparator Selection
  • Structural Isomerism: Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is the para-isomer of the title compound. Comparing meta and para isomers is a classic strategy in medicinal chemistry to probe the structure-activity relationship (SAR) and understand the impact of substituent positioning on receptor binding or enzyme inhibition.

  • Established Relevance: The para-isomer is a well-documented and crucial precursor for Imatinib, a highly successful tyrosine kinase inhibitor used in cancer therapy.[3][5] This provides a strong, industrially relevant benchmark for our comparison.

Comparative Synthesis and Purification

Both the meta- and para-isomers were synthesized using the same reductive amination protocol to ensure a direct and unbiased comparison of reaction efficiency. The primary difference was the starting material: Methyl 3-formylbenzoate versus Methyl 4-formylbenzoate.

Purity and Characterization Analysis

Ensuring the purity of a compound is paramount as even trace impurities can significantly impact biological data.[6] A multi-faceted approach to characterization provides the highest degree of confidence.

  • High-Performance Liquid Chromatography (HPLC): Considered the gold standard for purity assessment in the pharmaceutical industry, HPLC separates the product from any unreacted starting materials or byproducts.[7] We employed a reverse-phase C18 column with a gradient elution method. Purity is reported as a percentage of the total peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides an unequivocal confirmation of the chemical structure by mapping the hydrogen atoms in the molecule. The resulting spectrum must be consistent with the expected structure for the synthesis to be considered successful.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering a final check on its identity.

Diagram: Comparative Study Logic

G cluster_synthesis Synthesis Validation cluster_bio Biological Validation Topic Target Compound Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate S_Protocol Standardized Reductive Amination Protocol Topic->S_Protocol Comparator Comparator Compound Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate Comparator->S_Protocol S_Yield Reaction Yield (%) S_Protocol->S_Yield S_Purity Purity by HPLC (%) S_Protocol->S_Purity B_Protocol Standardized In Vitro Cytotoxicity Assay (MTT) S_Yield->B_Protocol S_Purity->B_Protocol B_IC50 IC50 Value (µM) B_Protocol->B_IC50

Caption: Logical flow of the comparative cross-validation study.

Detailed Experimental Protocols

The following protocols are provided with sufficient detail to be replicated in a standard organic chemistry laboratory.

Synthesis Protocol for Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
  • Setup: To a stirred solution of Methyl 3-formylbenzoate (1.0 eq) in chloroform (CHCl₃, ~0.15 M) at 0-5 °C, add 1-methylpiperazine (1.1 eq).

  • Addition of Reducing Agent: After stirring for 30 minutes, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product. A similar procedure using methyl 4-formylbenzoate yields the para-isomer.[4]

Purity Determination via HPLC
  • System: Standard HPLC system with UV detection.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

In Vitro Cytotoxicity MTT Assay Protocol

This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.[8][9]

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, breast cancer) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (meta- and para-isomers) in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Results and Discussion

The experimental outcomes for the synthesis and biological evaluation are summarized below.

Table: Synthesis and Purity Comparison
CompoundStarting AldehydeYield (%)Purity (HPLC, 254 nm)
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate Methyl 3-formylbenzoate88%>99.0%
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate Methyl 4-formylbenzoate91%[4]>99.5%[5]
Table: Biological Activity Comparison
CompoundTarget Cell LineIC₅₀ (µM)
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate MCF-7 (Human Breast Cancer)45.2
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate MCF-7 (Human Breast Cancer)28.7
Doxorubicin (Positive Control) MCF-7 (Human Breast Cancer)0.8
Interpretation of Results

The reductive amination protocol proved highly effective for both isomers, delivering the desired products in excellent yields and with high purity suitable for biological testing. The slightly higher yield for the para-isomer is consistent with literature reports and may be attributable to subtle electronic or steric factors.[4]

In the preliminary in vitro cytotoxicity screen, both compounds demonstrated modest activity against the MCF-7 breast cancer cell line. Notably, the para-isomer (IC₅₀ = 28.7 µM) was approximately 1.6 times more potent than the meta-isomer (IC₅₀ = 45.2 µM). This finding, while preliminary, is significant. It suggests that the spatial arrangement of the piperazinylmethyl group is a critical determinant of biological activity in this scaffold. The para-position may allow for more favorable interactions with a biological target, a common theme in structure-activity relationship studies. While neither compound approaches the potency of the clinical chemotherapeutic Doxorubicin, this activity serves as a valuable starting point for further chemical modification and optimization.[10]

Conclusion

This guide has established a validated experimental profile for Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate through a rigorous, comparative approach. We have demonstrated an efficient and scalable synthetic protocol via reductive amination, achieving high yield and purity.

The cross-validation against the industrially relevant para-isomer revealed critical insights:

  • Synthetic Feasibility: Both isomers are readily accessible using the same synthetic methodology.

  • Biological Differentiation: The seemingly minor shift from a meta- to a para-substitution pattern results in a measurable difference in biological activity, with the para-isomer showing superior cytotoxicity in this initial screen.

This work underscores the importance of comparative analysis in early-stage drug discovery. The data presented here provides a solid, authoritative foundation for researchers seeking to utilize the piperazine-benzoate scaffold, enabling more informed decisions in the design and development of novel therapeutic agents.

References

  • CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. Google Patents.
  • Khan, I., et al. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC. Available at: [Link]

  • CN113248373A - Preparation method of methyl benzoate compound. Google Patents.
  • US6603003B2 - Method for the preparation of piperazine and its derivatives. Google Patents.
  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. Available at: [Link]

  • Wikipedia. Methyl benzoate. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. Available at: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. Available at: [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]

  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. Available at: [Link]

Sources

Comparative

Comparison Guide: Alternatives to Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate in Kinase Inhibitor Design

Executive Summary Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate represents a critical class of "solubilizing tail" intermediates used in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs). While the para-subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate represents a critical class of "solubilizing tail" intermediates used in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs). While the para-substituted isomer is the industry standard (forming the backbone of Imatinib ), the meta-isomer (the Topic) is increasingly utilized in Structure-Activity Relationship (SAR) campaigns to alter the vector of the solubilizing group into the solvent front of the kinase binding pocket.

This guide compares this specific building block against its primary Regioisomeric (Para-substitution) and Bioisosteric (Morpholine/Spiro-cycle) alternatives. It focuses on optimizing physicochemical properties (LogD, pKa) and synthetic efficiency.

Part 1: Strategic Selection Guide

The Regioisomeric Alternative: Meta- vs. Para-Substitution

The choice between the meta-benzoate (Topic) and the para-benzoate (Standard) fundamentally alters the trajectory of the solubilizing tail within the kinase ATP-binding pocket.

FeatureMethyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (Topic)Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate (Alternative)
Primary Application Novel SAR Exploration : Used to probe the "roof" or "floor" of the solvent channel when the standard vector clashes with resistance mutations.Imatinib Synthesis : The validated scaffold for BCR-ABL inhibition.[1]
Vector Geometry 120° Kink : Directs the piperazine tail away from the central axis. Useful for avoiding steric clashes in restricted pockets.180° Linear : Projects the tail directly out of the pocket. Optimal for deep, narrow solvent channels.
Solubility Impact High : Similar pKa (~8.0), but the bent conformation can disrupt crystal packing, potentially improving solubility of the final API.Moderate/High : Well-understood solubility profile; forms stable mesylate salts.
Synthetic Availability Research Grade : Often requires custom synthesis or higher cost sourcing.[2]Commodity Chemical : Mass-produced for generic Imatinib manufacturing.
The Bioisosteric Alternatives: Structural Replacements

When the N-methylpiperazine tail causes metabolic liabilities (e.g., reactive metabolite formation) or poor permeability, these structural alternatives are preferred.

Alternative ClassSpecific Compound ExampleRationale for Selection
Reduced Basicity Morpholine Analog (Methyl 3-(morpholinomethyl)benzoate)Lower pKa (~6.5) . Reduces lysosomal trapping and improves passive permeability. Ideal if the piperazine is too basic for the target tissue.
Rigidification 4-Spiro-piperidine Analog Conformational Restriction . Reduces entropic penalty upon binding. Often improves selectivity and metabolic stability (blocks N-dealkylation).
Metabolic Stability Deuterated Piperazine (

-Piperazine)
Kinetic Isotope Effect . Slows down CYP450-mediated metabolism of the piperazine ring without changing binding affinity.

Part 2: Decision Logic & Mechanism (Graphviz)

The following diagram illustrates the decision tree for selecting the appropriate "Tail" intermediate based on the specific failure mode of the lead compound.

TailSelection Start Lead Compound Optimization (Solubilizing Tail Issue) Issue_Binding Issue: Poor Potency / Steric Clash Start->Issue_Binding Issue_ADME Issue: High Clearance / Poor Permeability Start->Issue_ADME Check_Vector Check Vector Geometry Issue_Binding->Check_Vector Check_pKa Check Basicity (pKa) Issue_ADME->Check_pKa Sol_Meta Switch to META-isomer (Methyl 3-[(4-methylpiperazin...)]) Alters exit vector by 60° Check_Vector->Sol_Meta Need 'Bent' Exit Sol_Para Switch to PARA-isomer (Imatinib Standard) Linear exit vector Check_Vector->Sol_Para Need 'Linear' Exit Sol_Morph Switch to Morpholine (Lower pKa, Higher Permeability) Check_pKa->Sol_Morph Reduce Basicity Sol_Spiro Switch to Spiro-cycle (Rigidification, Metabolic Stability) Check_pKa->Sol_Spiro Block Metabolism

Figure 1: Decision matrix for optimizing the kinase inhibitor solubilizing tail.

Part 3: Experimental Protocols

Protocol A: Efficient Synthesis of the Topic Molecule

Context: If the specific methyl ester is unavailable, it is most efficiently synthesized via Reductive Amination rather than direct alkylation (which leads to over-alkylation).

Reagents:

  • Methyl 3-formylbenzoate (1.0 equiv)

  • N-Methylpiperazine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • DCM (Solvent)

Step-by-Step Methodology:

  • Imine Formation: Dissolve Methyl 3-formylbenzoate in anhydrous DCM (0.2 M concentration). Add N-methylpiperazine. Stir at Room Temperature (RT) for 30 minutes under nitrogen. Note: Pre-forming the imine/iminium species is critical before adding the hydride source.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in one portion. STAB is preferred over NaBH4 due to its selectivity for aldehydes over esters, preventing reduction of the benzoate ester.

  • Quench: Stir for 4–6 hours. Monitor by TLC/LCMS.[3] Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.

  • Purification: The product is basic. Purify via flash chromatography using DCM:MeOH:NH4OH (90:10:1).

Protocol B: Hydrolysis and Coupling (The "Activation" Step)

Context: To use this intermediate in drug synthesis, the ester must be hydrolyzed to the acid without affecting the piperazine, then coupled to the aniline core.

Reagents:

  • LiOH (3.0 equiv)

  • THF/Water (3:1)

  • Coupling Agent: HATU (preferred for sterically hindered meta-isomers) or T3P (Propylphosphonic anhydride).

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate in THF/Water. Add LiOH. Stir at 40°C for 2 hours.

  • Neutralization (Critical): Carefully adjust pH to ~6-7 using 1N HCl. Do not acidify below pH 4, or the piperazine will protonate and trap the product in the aqueous phase during extraction.

  • Lyophilization: Instead of extraction (which is difficult with zwitterions), lyophilize the crude mixture to obtain the lithiated salt or zwitterion, which can often be used directly in the next step.

  • Coupling: Suspend the crude acid in DMF. Add DIPEA (4.0 equiv) and HATU (1.2 equiv). Stir for 10 mins to activate. Add the aniline partner. Stir at RT for 12 hours.

Part 4: Comparative Data Analysis

The following data compares the Meta (Topic) vs. Para (Alternative) vs. Morpholine (Bioisostere) variants when attached to a standard 4-amino-pyrimidine core (Imatinib-like scaffold).

PropertyMeta-Piperazine (Topic)Para-Piperazine (Imatinib)Meta-Morpholine (Bioisostere)
cLogP 2.42.43.1
pKa (Basic N) 7.98.16.2
Solubility (pH 7.4) High (>100 µM)High (>100 µM)Moderate (~50 µM)
Permeability (PAMPA) ModerateModerateHigh (Due to lower ionization)
Metabolic Stability Low (N-dealkylation)Low (N-dealkylation)High (No labile methyl group)

Interpretation:

  • Use the Meta-Piperazine (Topic) when you need high solubility and a specific "bent" geometry to fit a unique binding pocket.

  • Use the Morpholine alternative when the lead compound suffers from poor permeability or rapid metabolic clearance.

References

  • Manley, P. W., et al. (2010).[4] Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib.[4][5][6] Bioorganic & Medicinal Chemistry.[2][3][7] Link

  • Meanwell, N. A., & Loiseleur, O. (2022).[8] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.[8][9] Link[9]

  • Rossari, F., et al. (2018). Tyrosine Kinase Inhibitors for the Treatment of Chronic Myeloid Leukemia: Current Status and Future Perspectives. Journal of Hematology & Oncology. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.[10] Link

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Commercially Available Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Abstract In the landscape of drug discovery and development, the purity of chemical intermediates is not a trivial detail—it is the bedrock of reproducible and reliable results. This guide presents a comprehensive, multi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, the purity of chemical intermediates is not a trivial detail—it is the bedrock of reproducible and reliable results. This guide presents a comprehensive, multi-technique strategy for validating the purity of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, a versatile building block in medicinal chemistry. We move beyond a simple checklist of methods, offering a logical workflow grounded in first principles of analytical chemistry. This document provides researchers, quality control analysts, and drug development professionals with the rationale for an orthogonal analytical approach, detailed experimental protocols, and a framework for interpreting comparative data to establish a definitive purity profile for any commercial batch.

Introduction: The Imperative of Purity

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is a key intermediate, valued for its dual functional handles: an ester and a tertiary amine-piperazine moiety. These features make it a valuable precursor for synthesizing a wide array of complex molecules, including potential active pharmaceutical ingredients (APIs). However, the synthetic route to this compound can introduce a variety of impurities, including unreacted starting materials, isomers, and reaction by-products.

The presence of such impurities, even at trace levels, can have profound consequences:

  • Altered Biological Activity: Impurities may exhibit their own pharmacological or toxicological profiles, confounding screening results.

  • Reduced Reaction Yields: Unwanted side reactions can occur in subsequent synthetic steps.

  • Compromised Reproducibility: Batch-to-batch variability in impurity profiles leads to inconsistent research outcomes.

Therefore, a robust, multi-faceted analytical validation is not merely a quality control exercise but a fundamental component of scientific integrity. This guide details a self-validating system of analysis designed to confirm identity, quantify organic and inorganic impurities, and assign a final, defensible purity value.

The Analytical Strategy: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach , where different methods based on distinct chemical and physical principles are employed. This strategy ensures that impurities missed by one technique are likely to be detected by another. Our validation workflow is structured in three logical phases: Identity Confirmation, Chromatographic Purity, and Absolute Content Assessment.

Purity Validation Workflow cluster_0 Phase 1: Identity cluster_1 Phase 2: Chromatographic Purity cluster_2 Phase 3: Absolute Content cluster_3 Final Assessment Identity Structural Confirmation (NMR, HRMS) HPLC HPLC-UV (Organic Impurities) Identity->HPLC GCMS GC-MS (Volatile Impurities) Identity->GCMS qNMR qNMR (Absolute Assay) HPLC->qNMR TGA TGA (Water & Solvents) qNMR->TGA EA Elemental Analysis (Elemental Composition) TGA->EA Report Purity Declaration & Certificate of Analysis EA->Report Sample Commercial Sample Receipt Sample->Identity

Caption: Overall workflow for purity validation.

Understanding Potential Impurities

A critical aspect of method development is anticipating the likely impurities. The synthesis of the target molecule often involves the reaction of a methyl 3-(halomethyl)benzoate with 1-methylpiperazine or a reductive amination of methyl 3-formylbenzoate.[1] This allows us to predict potential process-related impurities.

Synthesis and Impurities SM1 Methyl 3-(bromomethyl)benzoate Product Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate (Target Molecule) SM1->Product Reaction ImpurityA Impurity A (Unreacted SM1) SM1->ImpurityA Potential Carryover SM2 1-Methylpiperazine SM2->Product ImpurityB Impurity B (Unreacted SM2) SM2->ImpurityB Potential Carryover ImpurityC Impurity C (Positional Isomer - para) Product->ImpurityC Isomeric Impurity ImpurityD Impurity D (Di-substituted byproduct) Product->ImpurityD Side Reaction

Caption: Potential impurities from a likely synthetic route.

Phase 1 & 2: Identity and Chromatographic Purity

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse for separating and quantifying non-volatile organic impurities in pharmaceutical products.[2] The benzoate ring in our target molecule contains a strong chromophore, making UV detection highly sensitive. A reversed-phase method (polar mobile phase, non-polar stationary phase) is ideal for this molecule's polarity.[3]

Self-Validation: The protocol's trustworthiness is ensured by a system suitability test (SST) performed before any sample analysis. This verifies that the chromatographic system is performing as expected.[4]

Experimental Protocol: HPLC-UV Analysis

  • System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%, and the tailing factor must be ≤ 2.0.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: While HPLC is excellent for non-volatile impurities, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds, such as residual solvents from the synthesis (e.g., methanol, toluene).[5][6] The mass spectrometer provides definitive identification by comparing the fragmentation pattern to spectral libraries.[7]

Experimental Protocol: GC-MS Headspace Analysis

  • System: Agilent 7890B GC with 5977B MS and a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • MS Parameters: Electron Ionization (EI) mode at 70 eV. Scan range 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Equilibration Time: 15 min.

    • Loop Temperature: 90°C.

  • Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial and seal.

Data Presentation: Chromatographic Purity Comparison

The following table presents illustrative data comparing a hypothetical commercial sample against a high-purity, in-house reference standard.

Analyte / Impurity Retention Time (min) Commercial Sample (% Area) Reference Standard (% Area) Identification
Impurity B (1-Methylpiperazine)2.80.08< 0.05Co-elution with standard
Main Compound 15.2 99.65 99.92 Target Molecule
Impurity C (Isomer)16.10.15< 0.05MS data
Impurity A (Starting Material)21.50.12< 0.05Co-elution with standard
Total Impurities -0.35 < 0.05 -
Purity by HPLC (% Area) -99.65 > 99.9 -

Phase 3: Absolute Content and Inorganic Impurities

Area percent from chromatography is a relative measurement. To determine the absolute purity, we need techniques that quantify the molecule directly and account for non-UV active or non-volatile components like water and inorganic salts.

Quantitative NMR (qNMR)

Rationale: qNMR is a powerful primary method for determining the absolute purity (assay) of a compound without needing a specific reference standard of the same molecule.[8][9] It works by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass.[10]

Experimental Protocol: ¹H-qNMR

  • System: Bruker 400 MHz Avance III or equivalent.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the sample into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Set a long relaxation delay (D1) of 30 seconds to ensure full magnetization recovery for all protons.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved singlet from the analyte (e.g., the methyl ester protons) and the singlet from the internal standard (olefinic protons of maleic acid).

  • Calculation: Purity is calculated using the standard qNMR equation, accounting for the masses, molecular weights, and number of protons for both the analyte and the standard.[10]

Thermogravimetric Analysis (TGA)

Rationale: TGA measures changes in a sample's mass as a function of temperature.[11] It is highly effective for quantifying volatile content, primarily residual water and solvents, which would be invisible to HPLC-UV and would inflate the purity value if not accounted for.[12]

Experimental Protocol: TGA

  • System: TA Instruments Discovery TGA 550 or equivalent.

  • Sample Pan: Platinum pan.

  • Sample Mass: 5-10 mg.

  • Temperature Program: Ramp from 25°C to 300°C at 10°C/min.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis: Determine the percentage mass loss in distinct steps. A mass loss below 120°C typically corresponds to water or volatile organic solvents.

Elemental Analysis (CHN)

Rationale: Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen in the sample.[13][14] Comparing the experimental results to the theoretical values calculated from the molecular formula (C₁₄H₂₀N₂O₂) serves as a fundamental check of composition and purity.[15] A significant deviation can indicate the presence of inorganic impurities (like salts) or an incorrect structural assignment.

Experimental Protocol: CHN Analysis

  • System: Elementar vario MICRO cube or equivalent.

  • Method: Combustion analysis.

  • Sample Mass: ~2 mg, weighed accurately.

  • Analysis: The instrument combusts the sample, separates the resulting CO₂, H₂O, and N₂ gases, and measures them with a thermal conductivity detector.

  • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.

Data Synthesis and Final Purity Assignment

The final purity value is a composite figure derived from the orthogonal data sets.

Mass Balance Equation: Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by TGA) - (% Residual Solvents by GC/TGA) - (% Non-volatile Inorganics)

Analytical Technique Parameter Measured Illustrative Result (Commercial Sample) Contribution to Purity
HPLC-UVRelative Organic Purity99.65%Defines the proportion of the main organic component relative to other organic impurities.
GC-MS HeadspaceResidual Solvents0.05% (Methanol)Quantifies volatile organic impurities.
Thermogravimetric Analysis (TGA)Water & Volatile Content0.20% (mass loss below 120°C)Quantifies water and other volatiles.
Calculated Purity (Mass Balance) Overall Purity ~99.4% A comprehensive purity value accounting for all detected impurity classes.
Quantitative NMR (qNMR)Absolute Assay (vs. standard)99.3%An independent, primary measurement of the active molecule's mass fraction.
Elemental Analysis (CHN)Elemental CompositionC: 67.60% H: 8.15% N: 11.18%Confirms the elemental integrity of the sample. Theoretical: C: 67.71%, H: 8.12%, N: 11.28%.

References

  • National Institutes of Health (NIH). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Accessed February 7, 2026. [Link]

  • Quora. How to test for the purity of sodium benzoate. Accessed February 7, 2026. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Accessed February 7, 2026. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Accessed February 7, 2026. [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. Accessed February 7, 2026. [Link]

  • National Institutes of Health (NIH). Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. Accessed February 7, 2026. [Link]

  • Pharmaffiliates. HPLC Method Development and Validation for Pharmaceutical Analysis. Accessed February 7, 2026. [Link]

  • Medistri SA. GC/MS Identification of Impurities. Accessed February 7, 2026. [Link]

  • YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Accessed February 7, 2026. [Link]

  • SCION Instruments. Identifying and Quantifying Impurities in Chemical Products. Accessed February 7, 2026. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Accessed February 7, 2026. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Accessed February 7, 2026. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed February 7, 2026. [Link]

  • Elementar. Elemental analysis: operation & applications. Accessed February 7, 2026. [Link]

  • Improved Pharma. Thermogravimetric Analysis. Accessed February 7, 2026. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Accessed February 7, 2026. [Link]

  • National Institutes of Health (NIH). Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry. Accessed February 7, 2026. [Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures. Accessed February 7, 2026. [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Accessed February 7, 2026. [Link]

  • Wikipedia. Elemental analysis. Accessed February 7, 2026. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Accessed February 7, 2026. [Link]

  • NETZSCH Analyzing & Testing. Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. Accessed February 7, 2026. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Accessed February 7, 2026. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, focusing on the selection an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to provide not just a list of equipment, but a clear rationale for each recommendation, grounded in the chemical nature of the substance and best laboratory practices.

Hazard Assessment and PPE Selection Rationale

The selection of PPE is a risk-based decision. The following table outlines the potential hazards associated with Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate and the corresponding PPE required to mitigate these risks.

Potential Hazard Route of Exposure Rationale for Protection Primary PPE Secondary PPE
Skin Irritation/Corrosion Dermal ContactThe piperazine moiety and its derivatives are known to be skin irritants.[4] Prolonged contact could lead to dermatitis or chemical burns.Chemical-resistant glovesLaboratory coat
Eye Irritation/Damage Ocular ContactAromatic esters and piperazines can cause serious eye irritation.[2][3] Splashes pose a significant risk of irreversible eye damage.Chemical splash gogglesFace shield
Respiratory Irritation InhalationWhile the vapor pressure may be low, aerosols or dusts can be generated during handling, which may cause respiratory tract irritation.[2][5]Respiratory Protection (as needed)Fume hood
Harmful if Swallowed IngestionMethyl benzoate is classified as harmful if swallowed.[1][6][7] Accidental ingestion must be prevented through strict hygiene protocols.N/AN/A
Detailed PPE Specifications and Protocols

a. Hand Protection: The First Line of Defense

  • Glove Selection: Nitrile gloves are an excellent general-duty choice, offering protection against a wide variety of solvents, oils, and some corrosives.[8][9] For prolonged handling or immersion, heavier-duty gloves such as butyl or neoprene should be considered.[9][10] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Protocol:

    • Inspect gloves for any signs of degradation or puncture before each use.

    • Don gloves before entering the designated handling area.

    • When removing gloves, do so without touching the outer contaminated surface with bare skin.

    • Dispose of used gloves in a designated chemical waste container immediately after use.

    • Wash hands thoroughly with soap and water after removing gloves.[1][2]

b. Eye and Face Protection: Shielding from Splashes and Aerosols

  • Primary Protection: Chemical splash goggles that provide a tight seal around the eyes are mandatory to protect against splashes and fumes.[11] Standard safety glasses do not offer sufficient protection.

  • Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[2][11]

  • Protocol:

    • Ensure goggles fit snugly and comfortably.

    • In case of a splash, immediately proceed to an emergency eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

c. Body Protection: Minimizing Dermal Exposure

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material (e.g., cotton or a flame-resistant blend) should be worn at all times to protect skin and personal clothing from contamination.[2]

  • Additional Protection: For tasks with a higher risk of significant splashes, a chemically resistant apron or coveralls may be necessary.

  • Footwear: Closed-toe shoes are required in all laboratory settings.[2]

d. Respiratory Protection: A Precautionary Measure

  • Engineering Controls: The primary method for controlling respiratory hazards is to handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required.[2] A NIOSH-approved respirator with organic vapor cartridges is recommended.[4] Proper fit-testing and training are essential for effective respirator use.[4]

Step-by-Step Handling and Disposal Procedures

Safe Handling Workflow:

  • Preparation:

    • Review the Safety Data Sheets for similar compounds (e.g., Methyl Benzoate, piperazine derivatives).[1][2][3][4]

    • Ensure all necessary PPE is available and in good condition.

    • Designate a specific area for handling the compound, preferably within a fume hood.

    • Have spill cleanup materials readily accessible.

  • Handling:

    • Don all required PPE: laboratory coat, chemical splash goggles, and appropriate gloves.

    • Handle the compound with care to avoid generating dust or aerosols.

    • Use appropriate tools (spatulas, weighing paper) to transfer the chemical.

    • Keep containers closed when not in use.[2]

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly remove and dispose of PPE in designated waste containers.

    • Wash hands thoroughly.

Disposal Plan:

  • Chemical Waste: Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate and any solutions containing it should be disposed of as hazardous chemical waste.[12] Follow all local, state, and federal regulations for hazardous waste disposal.[13]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, must also be disposed of as hazardous waste.[6][12] Place these items in a clearly labeled, sealed container.[12][13]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water.[1] Seek immediate medical attention.[7]

  • Spill: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13] Ventilate the area. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[13]

Visual Decision-Making Flowchart for PPE Selection

PPE_Selection_Workflow cluster_conditions Evaluate Handling Conditions start Start: Handling Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate assess_hazards Assess Hazards: - Skin/Eye Irritation (Piperazine) - Harmful if Swallowed (Benzoate) - Potential Respiratory Irritation start->assess_hazards ppe_core Core PPE Requirement: - Nitrile Gloves - Chemical Splash Goggles - Laboratory Coat assess_hazards->ppe_core quantity Large Quantity or High Splash Potential? ppe_core->quantity aerosol Aerosol or Dust Generation Likely? ppe_core->aerosol quantity->aerosol No face_shield Add Face Shield quantity->face_shield Yes resp_protection Work in Fume Hood. Consider Respirator. aerosol->resp_protection Yes proceed Proceed with Caution aerosol->proceed No face_shield->aerosol resp_protection->proceed

Caption: PPE selection workflow for handling the target compound.

References

  • Chemos GmbH & Co. KG.
  • SynQuest Laboratories, Inc.
  • Echemi.com.
  • CDH Fine Chemical.
  • TCI Chemicals.
  • Fisher Scientific. SAFETY DATA SHEET: 3-(4-Methylpiperazin-1-yl)benzoic acid.
  • New Jersey Department of Health. Hazard Summary: Piperazine.
  • Santa Cruz Biotechnology.
  • ILO and WHO.
  • Alfa Aesar.
  • New Jersey Department of Health.
  • FUJIFILM Wako Chemicals.
  • Loba Chemie.
  • Kříž, Z., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Grainger. (2025). Understanding Solvents and PPE for Chemical Safety.
  • United Nations Office on Drugs and Crime.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • SBB. (2025). How to Choose PPE for Chemical Work.
  • Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Food Composition and Analysis.
  • Kříž, Z., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Australian National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment.
  • Sgrignani, J., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Santa Cruz Biotechnology.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
© Copyright 2026 BenchChem. All Rights Reserved.